(2,6-Dichloro-3-methoxyphenyl)boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2,6-dichloro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIVMUOSCRYSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726923 | |
| Record name | (2,6-Dichloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851756-57-5 | |
| Record name | (2,6-Dichloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2,6-Dichloro-3-methoxyphenyl)boronic acid (CAS: 851756-57-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Sterically Hindered Building Block for Modern Medicinal Chemistry
(2,6-Dichloro-3-methoxyphenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable reagent in contemporary organic synthesis, particularly within the realm of drug discovery. Its utility is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The unique substitution pattern—two chlorine atoms ortho to the boronic acid and a methoxy group meta to it—imparts significant steric hindrance and distinct electronic properties. This structure makes it an ideal building block for accessing complex biaryl and heteroaryl scaffolds that are often found in the core structures of targeted therapeutics, such as kinase inhibitors. Understanding the nuances of its reactivity, handling, and application is crucial for chemists aiming to leverage its potential in synthesizing novel molecular entities. This guide provides a comprehensive overview of its properties, synthesis, and application, with a focus on the practical insights required for successful laboratory implementation.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use. While experimental data for this specific compound is not widely published, its properties can be reliably inferred from computed data and comparison with structurally similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 851756-57-5 | [1][2][3] |
| Molecular Formula | C₇H₇BCl₂O₃ | [1] |
| Molecular Weight | 220.84 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white solid (typical for arylboronic acids) | Inferred |
| Melting Point | Not experimentally reported; likely >100 °C | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like THF, Dioxane, DMF, and alcohols. Poorly soluble in nonpolar solvents like hexanes. | Inferred |
| pKa | Estimated to be in the range of 8-9, typical for phenylboronic acids. | Inferred from[4] |
Note: Some properties are inferred based on data for analogous compounds due to a lack of published experimental values for this specific molecule.
Safety & Handling
This compound, as a chlorinated organic compound and a boronic acid derivative, requires careful handling to minimize exposure and ensure laboratory safety.
-
Hazard Identification : Boronic acids are generally classified as irritants. This compound may cause skin, eye, and respiratory irritation.[5] Ingestion may be harmful. The presence of chlorine atoms necessitates treating the compound with the caution afforded to halogenated organics.
-
Personal Protective Equipment (PPE) : Always handle this compound in a certified chemical fume hood.[5] Standard PPE, including a lab coat, chemical safety goggles, and nitrile or neoprene gloves, is mandatory.[5]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides; storage in a desiccator is recommended to maintain integrity.
-
Disposal : Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[6][7] Do not dispose of down the drain or in regular trash. The first rinse of any glassware should be collected as hazardous waste.[7]
Synthesis of this compound
Arylboronic acids are typically synthesized via the reaction of an organometallic intermediate, such as an organolithium or Grignard reagent, with a trialkyl borate, followed by acidic workup. For the title compound, the logical starting material is 1,3-dichloro-2-methoxybenzene. The synthesis workflow is depicted below.
Detailed Synthetic Protocol
This protocol is adapted from general procedures for the synthesis of arylboronic acids.[8][9]
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 1,3-dichloro-2-methoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (approx. 1.1 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The choice of n-butyllithium is critical for achieving regioselective lithiation at the 2-position, directed by the methoxy group and activated by the flanking chlorine atoms. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Borylation : To the cold solution, add triisopropyl borate (approx. 1.5 equiv) dropwise, again maintaining a temperature below -70 °C. The use of a borate ester is a standard and efficient method for introducing the boronic acid moiety.[10]
-
Workup : After stirring for an additional 1-2 hours at low temperature, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~1-2).
-
Extraction and Purification : Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the final boronic acid.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds.[11][12] The di-ortho chloro substituents create significant steric hindrance around the C-B bond. This steric bulk necessitates carefully chosen reaction conditions to achieve efficient coupling and avoid side reactions like protodeboronation.
Causality Behind Experimental Choices
-
Catalyst System : For sterically hindered substrates, standard palladium catalysts like Pd(PPh₃)₄ may be sluggish. More active catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[12] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, which can be slowed by steric hindrance.
-
Base : The choice of base is critical. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[12] For sterically demanding couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Solvent : Aprotic polar solvents such as 1,4-dioxane, toluene, or dimethylformamide (DMF), often with a small amount of water, are typically used. The water can play a crucial role in solubilizing the base and facilitating the formation of the active boronate species.
Exemplary Protocol: Suzuki Coupling
The following is a representative protocol for the coupling of this compound with an aryl bromide, based on established methods for hindered couplings.[13]
-
Reagent Preparation : In an oven-dried vial, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Reaction Execution : Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe.
-
Heating and Monitoring : Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup : After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and water. Separate the layers.
-
Purification : Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄. After filtration and concentration, purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl product.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The structural motif provided by this compound is prevalent in a number of patented kinase inhibitors. Kinases are a critical class of drug targets, and the development of small molecules that can selectively inhibit their function is a major focus of modern oncology and immunology research. The di-ortho chloro substitution pattern can serve to lock the conformation of the phenyl ring relative to the rest of the molecule, which can be a key strategy for enhancing binding affinity and selectivity for the target protein.
While specific examples naming this exact boronic acid are often found within the dense chemical space of patent literature, its structural relatives are explicitly used. For instance, related dichlorophenylboronic acids are cited in the synthesis of inhibitors for targets like Polo-like kinase 1 (PLK1), a key regulator of the cell cycle and a target in oncology.[4][14] The general synthetic strategy involves a Suzuki-Miyaura coupling to append the (2,6-dichloro-3-methoxyphenyl) group to a heterocyclic core, forming the final active pharmaceutical ingredient (API) or a late-stage intermediate.
Conclusion
This compound is a highly functionalized building block that offers synthetic chemists a reliable tool for introducing a sterically demanding and electronically distinct phenyl group. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the construction of complex biaryl structures that are of significant interest in medicinal chemistry. Successful utilization of this reagent hinges on a solid understanding of its properties and the selection of appropriate catalytic systems and reaction conditions to overcome the challenges posed by its steric hindrance. As the drive for novel therapeutics continues, the strategic use of such specialized reagents will remain a cornerstone of innovation in drug discovery.
References
- 1. This compound | C7H7BCl2O3 | CID 57497288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 851756-57-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. US20250114460A1 - Novel plk1 degradation inducing compound - Google Patents [patents.google.com]
- 5. ecolink.com [ecolink.com]
- 6. download.basf.com [download.basf.com]
- 7. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. US20230219966A1 - Novel plk1 degradation inducing compound - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
(2,6-Dichloro-3-methoxyphenyl)boronic acid chemical properties and structure
An In-Depth Technical Guide to (2,6-Dichloro-3-methoxyphenyl)boronic acid: Properties, Structure, and Application in Cross-Coupling Chemistry
Introduction: A Sterically-Hindered Building Block for Modern Synthesis
This compound is a specialized organoboron compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring two ortho-chloro substituents flanking the boronic acid moiety and a meta-methoxy group—imparts distinct steric and electronic properties. These characteristics make it a valuable, albeit challenging, coupling partner in carbon-carbon bond-forming reactions. This guide, prepared for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, structural features, and practical applications, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices, offering field-proven insights to enable its effective utilization in complex synthetic campaigns.
Core Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a reagent is the bedrock of its successful application. This compound is a white to off-white solid under standard conditions. Its key identifiers and computed properties are summarized below.
Structural Representation
The structure is defined by a phenyl ring substituted with a boronic acid group [-B(OH)₂] at position 1, two chlorine atoms at positions 2 and 6, and a methoxy group (-OCH₃) at position 3.
Caption: 2D Structure of this compound.
Data Summary Table
The following table consolidates the key physicochemical properties of the compound, primarily sourced from computational data available on PubChem.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 851756-57-5 | PubChem[1][2][3] |
| Molecular Formula | C₇H₇BCl₂O₃ | PubChem[1] |
| Molecular Weight | 220.84 g/mol | PubChem[1] |
| Canonical SMILES | B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O | PubChem[1] |
| InChI Key | YSIVMUOSCRYSHE-UHFFFAOYSA-N | PubChem[1] |
| Appearance | White to light beige crystalline powder | ChemicalBook[4] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Availability
While commercially available from various suppliers, understanding the synthesis of arylboronic acids provides insight into potential impurities.[2][3] A common laboratory-scale synthesis involves the lithiation of a suitable precursor followed by quenching with a boron electrophile. For a structurally similar compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, a patented method involves the reaction of 2-chloro-6-fluoroanisole with n-butyllithium to form the lithiated intermediate.[5] This intermediate is then reacted with trimethyl borate, B(OCH₃)₃, to form the boronic ester, which is subsequently hydrolyzed to the desired boronic acid.[5] This approach highlights a general and robust pathway for preparing highly substituted arylboronic acids.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[6][7] This reaction is a cornerstone of modern organic synthesis, particularly in drug discovery, for its reliability in constructing C(sp²)-C(sp²) bonds.[8][9]
Mechanistic Considerations & The Role of Steric Hindrance
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The two ortho-chloro groups in this compound introduce significant steric bulk around the carbon-boron bond. This has profound implications for the reaction.
-
Expertise & Experience: From a practical standpoint, this steric hindrance can slow down the rate of transmetalation. To overcome this, the choice of catalyst and reaction conditions is critical. Standard catalysts like Pd(PPh₃)₄ may prove inefficient. Instead, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) are often required.[10] These ligands promote the formation of monoligated, highly reactive palladium complexes that can more readily accommodate sterically demanding substrates and accelerate both the oxidative addition and reductive elimination steps.[10]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Trustworthiness: A Self-Validating Experimental Protocol
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The causality for each choice is explained to ensure a self-validating and adaptable workflow.
Objective: To synthesize 2-(2',6'-Dichloro-3'-methoxyphenyl)-bromobenzene (example product).
Materials:
-
This compound (1.2 equiv.)
-
1-bromo-2-iodobenzene (or other aryl halide, 1.0 equiv.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v)
Step-by-Step Methodology:
-
Reagent Preparation (The 'Why'): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (3.0 equiv.). The use of excess boronic acid helps to drive the reaction to completion and compensates for potential protodeboronation or homocoupling side reactions.[6] The base is crucial for forming the active boronate species.[7] K₂CO₃ is a moderately strong base suitable for many substrates; for less reactive partners, a stronger base like LiOᵗBu might be considered.[10]
-
Catalyst Pre-formation (The 'Why'): In a separate vial, dissolve the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the dioxane solvent. The 1:2 ratio of palladium to ligand ensures the formation of the active catalytic species and prevents palladium black precipitation. SPhos is chosen for its bulk and electron-donating properties, which are known to facilitate the coupling of sterically hindered substrates.
-
Reaction Setup (The 'Why'): Add the catalyst solution to the Schlenk flask containing the reagents. Then, add the 4:1 dioxane/water solvent mixture. The aqueous component is often essential for dissolving the base and facilitating the hydrolysis of boronic acid esters or anhydrides that are often present.[10] Dioxane is a good solvent for the organic reagents.
-
Execution (The 'Why'): Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to provide the activation energy required to overcome the steric hindrance. Monitor the reaction progress by TLC or LC-MS. A typical reaction time might be 4-12 hours.[11][12]
-
Workup and Purification (The 'Why'):
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water. The organic layer will contain the product, while the aqueous layer will contain the inorganic salts and boronic acid byproducts.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired biaryl product.
-
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Safety and Handling
As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. This compound, like many arylboronic acids, requires careful handling.
-
Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13] Some related boronic acids are also listed as harmful if swallowed.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[15][16] If there is a risk of generating dust, use a dust mask or work in a well-ventilated fume hood.[17][18]
-
Handling and Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[17] Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides, so proper storage is key to maintaining reagent integrity. Handle in accordance with good industrial hygiene and safety practices.[15][16]
-
Disposal: Dispose of waste materials and empty containers in accordance with local, regional, and national regulations.[15]
Conclusion
This compound is a highly functionalized building block whose utility is defined by its unique steric and electronic profile. While its sterically encumbered nature presents challenges, these can be readily overcome with a rational selection of modern catalytic systems, particularly those employing bulky phosphine ligands. By understanding the mechanistic underpinnings of its primary application—the Suzuki-Miyaura cross-coupling—and adhering to robust, well-reasoned protocols, researchers can effectively leverage this reagent to construct complex molecular architectures essential for the advancement of drug discovery and materials science.
References
- 1. This compound | C7H7BCl2O3 | CID 57497288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 851756-57-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. (2,6-Difluoro-3-methylphenyl)boronic acid | C7H7BF2O2 | CID 16427092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Synthesis of (2,6-Dichloro-3-methoxyphenyl)boronic acid
Abstract
(2,6-Dichloro-3-methoxyphenyl)boronic acid (CAS No: 851756-57-5) is a highly valuable, functionalized arylboronic acid that serves as a critical building block in modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors.[1] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl structures.[2][3] This guide provides an in-depth technical overview of the principal synthetic methodologies for this compound, focusing on the underlying chemical principles, strategic considerations, and detailed, field-proven protocols. We will dissect the prevalent lithiation-borylation approach, explore the Grignard-based alternative, and discuss the critical aspects of reaction control, workup, and product characterization. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive and practical understanding of its synthesis.
Introduction and Strategic Overview
The synthesis of polysubstituted phenylboronic acids is a cornerstone of contemporary organic synthesis. The target molecule, this compound, presents a unique synthetic challenge due to its sterically hindered and electronically distinct substitution pattern. The primary strategic consideration for its synthesis is the regioselective formation of a carbon-boron bond at the C1 position of a 1,5-dichloro-2-methoxybenzene precursor.
The two most viable and widely practiced strategies for this transformation involve the generation of a potent aryl nucleophile at the target position, followed by electrophilic trapping with a boron-containing reagent. These are:
-
Directed ortho-Metalation (DoM) via Lithiation: This is the most direct and often highest-yielding approach. It leverages the inherent directing capabilities of the methoxy and chloro substituents to facilitate regioselective deprotonation using a strong organolithium base.
-
Grignard Reagent Formation: This classic organometallic approach involves the formation of an arylmagnesium halide, which then serves as the nucleophile for borylation.[4][5] This method often requires an aryl bromide or iodide as the starting material.
This guide will focus primarily on the lithiation-borylation pathway due to its efficiency and directness from the readily available 1,5-dichloro-2-methoxybenzene starting material.
Retrosynthetic Analysis
The key disconnection in a retrosynthetic analysis of the target molecule is the C-B bond. This leads directly to an aryl anion (or its synthetic equivalent) and a boron electrophile, framing the primary synthetic challenge as the regioselective generation of this anion.
Primary Synthesis Route: Directed Lithiation-Borylation
This method stands as the most effective protocol for the title compound. It proceeds in two main stages: the low-temperature lithiation of 1,5-dichloro-2-methoxybenzene, followed by quenching the resulting aryllithium intermediate with a trialkyl borate. The subsequent acidic workup hydrolyzes the boronate ester to afford the final boronic acid.[6][7][8]
Mechanistic Rationale and Causality
The success of this reaction hinges on precise temperature control and the directing effects of the substituents.
-
Regioselectivity: The position between the two chlorine atoms (C1) is the most acidic proton on the ring. The inductive electron-withdrawing effects of the two ortho chlorine atoms significantly acidify this proton. The meta methoxy group, while a weak deactivator inductively, does not sterically hinder this position. This electronic environment makes the C1 proton the kinetically and thermodynamically favored site for deprotonation by a strong, non-nucleophilic base like n-butyllithium (n-BuLi).
-
Temperature Control: The reaction is conducted at cryogenic temperatures (typically -78 °C).[6] This is critical for two reasons:
-
Stability of the Aryllithium: The aryllithium intermediate is highly reactive and can undergo side reactions, such as reaction with the solvent (THF) or other electrophilic species, at higher temperatures.
-
Kinetic Control: Low temperatures ensure that the deprotonation occurs at the most acidic site before any potential thermodynamic rearrangements or competing reactions can take place.
-
-
Borylation Step: The aryllithium species is a powerful nucleophile. It readily attacks the electrophilic boron atom of the trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This forms a tetracoordinate boronate complex.
-
Hydrolysis: The addition of aqueous acid in the workup step serves to protonate the boronate complex and hydrolyze the borate ester, yielding the final boronic acid.[7]
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for analogous substituted phenylboronic acids.[6][7][8]
Materials & Reagents:
-
1,5-Dichloro-2-methoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), typically 2.5 M in hexanes
-
Trimethyl borate or Triisopropyl borate
-
Hydrochloric Acid (HCl), 2 M aqueous solution
-
Ethyl Acetate or Diethyl Ether
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with 1,5-dichloro-2-methoxybenzene (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 5-10 mL per mmol of substrate) to dissolve the starting material completely.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium species.
-
Borylation: Add the trialkyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C. A precipitate may form.
-
Warming: After the addition, stir the mixture at -78 °C for an additional hour, then allow it to warm slowly to room temperature over 2-3 hours.
-
Quenching & Hydrolysis: Cool the reaction mixture in an ice bath and cautiously quench it by the slow addition of 2 M HCl until the pH is acidic (pH ~1-2). Stir vigorously for at least 30 minutes to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude boronic acid, which often appears as a white or off-white solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry in a non-polar solvent like hexanes to remove organic impurities.
Alternative Route: Grignard-Mediated Synthesis
An alternative pathway involves the formation of a Grignard reagent from a halogenated precursor, typically 1-bromo-2,6-dichloro-3-methoxybenzene. While organolithium reagents are generally more reactive, the Grignard method can be advantageous in terms of cost and handling on a larger scale.[4][9]
Mechanism: The synthesis begins with the reaction of the aryl halide with magnesium turnings in an ethereal solvent (like THF or diethyl ether) to form the arylmagnesium halide.[10] This Grignard reagent is then added to a solution of a trialkyl borate at low temperature, followed by acidic hydrolysis, similar to the lithiation route.
Comparative Analysis: Lithiation vs. Grignard
The choice between these two primary methods depends on several factors, including starting material availability, scale, and laboratory capabilities.
| Feature | Directed Lithiation-Borylation | Grignard-Mediated Borylation |
| Starting Material | 1,5-dichloro-2-methoxybenzene (Aryl C-H) | 1-Bromo -2,6-dichloro-3-methoxybenzene (Aryl-Br) |
| Base/Metal | n-Butyllithium (pyrophoric) | Magnesium turnings (less hazardous) |
| Temperature | Requires cryogenic temperatures (-78 °C) | Can often be initiated at RT, then cooled for borylation |
| Regioselectivity | High, directed by existing substituents | Defined by the position of the starting halide |
| Side Reactions | Potential for solvent metalation or rearrangement | Wurtz coupling (R-R) is a common side reaction[9] |
| Typical Yields | Generally high (often >80%)[7] | Moderate to high, can be variable |
| Ideal Scale | Laboratory to pilot scale | Well-suited for large-scale industrial synthesis |
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2][11] This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an organohalide or triflate, enabling the synthesis of complex biaryl systems that are prevalent in many pharmaceutical agents.[3][12]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation by a base.
-
Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
References
- 1. This compound | C7H7BCl2O3 | CID 57497288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 8. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 9. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 12. Suzuki Coupling [organic-chemistry.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of (2,6-Dichloro-3-methoxyphenyl)boronic acid by ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (2,6-dichloro-3-methoxyphenyl)boronic acid, a key building block in modern synthetic chemistry. This document moves beyond a simple data repository to offer a detailed interpretation of spectral features, a robust experimental protocol for data acquisition, and insights into the structural nuances of this important reagent.
Introduction: The Significance of this compound
This compound is a member of the versatile class of arylboronic acids, which are indispensable reagents in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The specific substitution pattern of this molecule—two ortho-chloro substituents and a meta-methoxy group—imparts unique steric and electronic properties, making it a valuable synthon for accessing complex molecular architectures in drug discovery and materials science. Accurate and unambiguous structural confirmation via NMR spectroscopy is paramount to ensuring the integrity of subsequent synthetic transformations.
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the methoxy group protons, and the labile boronic acid protons. The chemical shifts are heavily influenced by the electronic effects of the chloro and methoxy substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.35 | d | ~8.5 | 1H |
| H-5 | ~7.05 | d | ~8.5 | 1H |
| -OCH₃ | ~3.90 | s | - | 3H |
| -B(OH)₂ | Variable (broad) | s | - | 2H |
Causality Behind Predicted Chemical Shifts:
-
Aromatic Protons (H-4 and H-5): The two aromatic protons are ortho to each other, resulting in a doublet of doublets splitting pattern. The electron-withdrawing nature of the adjacent chlorine atoms and the boronic acid group deshields these protons, shifting them downfield. H-4 is expected to be further downfield than H-5 due to the stronger deshielding effect of the ortho-boronic acid group.
-
Methoxy Protons (-OCH₃): The methoxy group protons appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift around 3.90 ppm is characteristic for an aryl methoxy group.
-
Boronic Acid Protons (-B(OH)₂): The protons of the boronic acid hydroxyl groups are acidic and undergo rapid exchange with each other and with trace amounts of water in the NMR solvent. This results in a broad singlet that can appear over a wide chemical shift range and may sometimes not be observed.
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. The chemical shifts of the aromatic carbons are particularly informative regarding the electronic environment created by the substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C-B) | ~130 (broad) | The carbon directly attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus. |
| C2, C6 (C-Cl) | ~135 | These carbons are significantly deshielded by the directly attached electronegative chlorine atoms. |
| C3 (C-OCH₃) | ~155 | The carbon bearing the methoxy group is deshielded due to the electron-donating resonance effect of the oxygen atom. |
| C4 | ~130 | Aromatic CH carbon. |
| C5 | ~115 | Aromatic CH carbon, shielded by the electron-donating methoxy group. |
| -OCH₃ | ~56 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
Self-Validating System for Spectral Assignment: The combination of ¹H and ¹³C NMR data, along with 2D correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would provide an unambiguous assignment of all proton and carbon signals, creating a self-validating dataset for the structure.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standardized procedure for the preparation and NMR analysis of this compound. The choice of solvent is critical, as boronic acids have a propensity to form cyclic anhydrides (boroxines), which can lead to complex and uninterpretable spectra. The use of a coordinating solvent like DMSO-d₆ or methanol-d₄ can help to break up these oligomers.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Gently agitate the tube to ensure complete dissolution. A brief period of sonication may be applied if necessary.
-
-
Instrument Setup and Data Acquisition:
-
The following parameters are recommended for a 400 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 16-32.
-
Relaxation delay (d1): 2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation delay (d1): 2-5 seconds.
-
Spectral width: 0 to 220 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Logical Flow of Experimental Choices:
Caption: Workflow for NMR data acquisition and processing.
Concluding Remarks: The Power of Predictive and Confirmatory Spectroscopy
Solubility profile of (2,6-Dichloro-3-methoxyphenyl)boronic acid in common lab solvents
An In-depth Technical Guide to the Solubility Profile of (2,6-Dichloro-3-methoxyphenyl)boronic acid
Abstract: This technical guide provides a comprehensive analysis of the solubility profile of this compound, a key intermediate in modern synthetic chemistry and drug discovery. Recognizing that explicit quantitative solubility data for this specific compound is not widely published, this document establishes a theoretical solubility framework based on its physicochemical properties and data from analogous boronic acids. More critically, this guide provides detailed, field-proven experimental protocols to enable researchers and drug development professionals to accurately determine its solubility in common laboratory solvents. By synthesizing theoretical insights with practical, step-by-step methodologies, this whitepaper serves as an essential resource for optimizing reaction conditions, developing formulations, and accelerating research timelines.
The Imperative of Solubility in Drug Discovery and Development
Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2] For orally administered drugs, the active pharmaceutical ingredient (API) must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[3] Consequently, poor aqueous solubility is a major hurdle in pharmaceutical development, often leading to inadequate bioavailability, variable therapeutic outcomes, and potential for gastrointestinal toxicity.[3][4] It is estimated that over 40% of new chemical entities (NCEs) emerging from drug discovery pipelines are poorly soluble in water, making solubility assessment a critical early-stage activity.[1][3][5]
Understanding a compound's solubility in various organic solvents is equally crucial for optimizing synthesis, purification, and the formulation of diverse dosage forms, including parenteral solutions.[3][6] The choice of solvent can dramatically affect reaction kinetics, yield, and the ease of product isolation. Therefore, a robust characterization of a compound's solubility profile is not merely a perfunctory task but a cornerstone of efficient and successful chemical and pharmaceutical development.[4]
Physicochemical Profile of this compound
To understand the solubility behavior of this compound, we must first examine its structural and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₇BCl₂O₃ | [7][8] |
| Molecular Weight | 220.85 g/mol | [7][8] |
| IUPAC Name | This compound | [7] |
| CAS Number | 851756-57-5 | [7][8][9][10] |
| Canonical SMILES | B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O | [7] |
| Structure | PubChem CID: 57497288 |
Structurally, the molecule is a substituted arylboronic acid. Key features influencing its solubility include:
-
The Boronic Acid Moiety (-B(OH)₂): The two hydroxyl groups can act as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents like water, methanol, and ethanol.[11]
-
The Phenyl Ring: The aromatic ring provides a significant nonpolar character.
-
Substituents:
-
Two Chloro Groups (-Cl): These are electron-withdrawing and significantly increase the lipophilicity (fat-solubility) of the molecule.
-
One Methoxy Group (-OCH₃): This group adds some polar character but also contributes to the overall lipophilicity.
-
The combination of a polar boronic acid head with a highly substituted, lipophilic aromatic ring suggests a complex solubility profile. It is expected to have limited solubility in water and nonpolar hydrocarbon solvents but show enhanced solubility in polar organic solvents.
Theoretical Solubility Profile in Common Lab Solvents
While specific quantitative data for this compound is scarce, we can extrapolate its likely behavior from studies on phenylboronic acid and its derivatives.[6][12] Phenylboronic acid itself shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][13] The addition of lipophilic substituents, such as the two chloro groups and one methoxy group on our target molecule, would be expected to decrease its solubility in water while increasing its solubility in moderately polar and nonpolar organic solvents compared to the unsubstituted parent acid.
Based on these principles, the expected qualitative solubility profile is summarized below.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Methylcyclohexane | Very Low to Low | The molecule's overall polarity, driven by the boronic acid and methoxy groups, is too high for significant dissolution in nonpolar hydrocarbons.[6] |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions and, in the case of ketones, ethers, and sulfoxides, act as hydrogen bond acceptors for the boronic acid's hydroxyl groups. The lipophilic ring structure is well-solvated. Phenylboronic acid shows high solubility in ketones and ethers.[6][13] |
| Polar Protic | Water, Methanol, Ethanol | Low (Water), Moderate (Alcohols) | The boronic acid's hydroxyl groups can form strong hydrogen bonds with protic solvents. However, the heavily substituted, lipophilic phenyl ring will likely limit aqueous solubility.[14] Alcohols, being less polar than water, should be more effective at solvating the entire molecule. |
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
To move from theoretical estimation to quantitative data, a robust experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[15][16] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.
Causality Behind Experimental Choices:
-
Equilibrium: The 24-48 hour agitation period is crucial to ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[17]
-
Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is used to ensure the data is reproducible and relevant to a specific process condition (e.g., room temperature, 25°C).[16]
-
Phase Separation: Filtration through a sub-micron filter (e.g., 0.22 or 0.45 µm) is critical to separate all undissolved solid particles from the saturated solution, ensuring the analysis is performed only on the dissolved compound.[15]
-
Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly sensitive and specific method for quantifying the concentration of the dissolved analyte in the filtrate.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to several glass vials (e.g., 5-10 mg per vial). The key is to ensure that undissolved solid remains visible at the end of the experiment.
-
Solvent Addition: Add a precise, known volume (e.g., 1.0 mL) of the desired laboratory solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate within a constant temperature incubator (e.g., 25°C). Agitate the vials for 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean analysis vial.
-
Quantification: Analyze the concentration of the compound in the filtered solution using a pre-validated analytical method, such as HPLC-UV. Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
Calculation: The determined concentration from the analysis is the equilibrium solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Visualized Workflow: Solubility Determination
The following diagram illustrates the key steps in the Shake-Flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Safety and Handling
This compound, like many boronic acids and chemical reagents, requires careful handling.
-
Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[18][19]
-
Precautions: Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21] Avoid generating dust.[18]
-
Storage: Store in a tightly closed container in a dry, cool place (recommended 2-8 °C), preferably under an inert atmosphere, as boronic acids can be moisture-sensitive.[18]
Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.[18][19][20][21]
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. ucd.ie [ucd.ie]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H7BCl2O3 | CID 57497288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 851756-57-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 15. researchgate.net [researchgate.net]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
Stability and recommended storage conditions for (2,6-Dichloro-3-methoxyphenyl)boronic acid
An In-Depth Technical Guide to the Stability and Recommended Storage of (2,6-Dichloro-3-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a vital reagent in modern synthetic chemistry, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its stability and handling paramount to ensure experimental reproducibility and the integrity of research outcomes. This guide provides a detailed overview of the chemical stability of this compound, potential degradation pathways, and evidence-based protocols for its optimal storage and handling.
Chemical Stability and Degradation Pathways
The stability of this compound is influenced by its inherent chemical properties and susceptibility to environmental factors. Like many arylboronic acids, it is a crystalline solid at room temperature but can undergo several degradation processes that can impact its purity and reactivity.[2][3]
Key Factors Influencing Stability:
-
Moisture (H₂O): Boronic acids are known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[2][4] Water can facilitate several degradation pathways, including protodeboronation and hydrolysis.[5][6]
-
Oxygen (O₂): The boron-carbon bond is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS).[7] This oxidative instability can lead to the formation of phenolic byproducts.
-
Heat: Elevated temperatures can accelerate the rate of degradation reactions and promote the formation of anhydrides.[8]
-
Light: While less commonly cited as a primary factor for this specific compound, photolytic degradation can be a concern for some organic molecules. It is good practice to protect the compound from light.[9]
-
pH: The stability of arylboronic acids can be pH-dependent. Protodeboronation, for instance, can be accelerated under both acidic and basic conditions.[5][10]
Primary Degradation Pathways
-
Formation of Boroxines (Anhydrides): A common process for boronic acids is the intermolecular dehydration to form cyclic trimeric anhydrides, known as boroxines.[1][3][6] This is an equilibrium process that is favored by the removal of water. While boroxines are often still reactive in cross-coupling reactions, their formation complicates accurate weighing and stoichiometry calculations due to the change in molecular weight. Many commercial boronic acids exist as a mixture of the free acid and its boroxine.[3][11][12]
-
Oxidative Deboronation: This pathway involves the cleavage of the C-B bond to yield a phenol (2,6-dichloro-3-methoxyphenol in this case) and boric acid.[7] The empty p-orbital on the boron atom is susceptible to nucleophilic attack by oxidizing agents.[7] This process can be a significant issue, especially in solution and under physiological conditions.[7]
-
Protodeboronation: This degradation route involves the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 1,3-dichloro-2-methoxybenzene and boric acid. This reaction is often mediated by water and can be catalyzed by acids, bases, or even trace metals.[5][8] Electron-withdrawing groups on the aromatic ring can influence the rate of this process.
Below is a diagram illustrating the primary degradation pathways for this compound.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term viability of this compound, strict adherence to proper storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets (SDS) and best practices for handling air- and moisture-sensitive reagents.[2][9][13]
Quantitative Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of chemical degradation and anhydride formation.[9][13] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[2] |
| Container | Tightly closed, opaque container | Prevents ingress of moisture and air, and protects from light.[9][13][14] |
| Environment | Keep in a dry, well-ventilated place | Prevents moisture absorption and ensures a safe storage environment.[13][14][15] |
Experimental Protocol: Handling and Dispensing
This protocol outlines the steps for safely handling the solid compound to maintain its integrity.
-
Preparation:
-
Move the sealed container of this compound from the refrigerator to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
-
Inert Atmosphere Handling:
-
For optimal results, perform all manipulations in a glove box with a dry, inert atmosphere.
-
If a glove box is not available, work quickly under a positive pressure flow of an inert gas (e.g., argon or nitrogen) in a fume hood.
-
-
Dispensing:
-
Use clean, dry spatulas and weighing vessels.
-
Quickly weigh the desired amount of the compound and transfer it to the reaction vessel.
-
Immediately and tightly reseal the main container, purge with inert gas if possible, and return it to refrigerated storage.
-
-
Cleaning:
The following workflow diagram illustrates the recommended handling procedure.
Caption: Recommended workflow for handling solid this compound.
Incompatible Materials and Safety Considerations
This compound is incompatible with certain classes of chemicals, and contact should be avoided.
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions, accelerating oxidative deboronation.[2]
-
Strong Acids and Bases: Can catalyze protodeboronation and other decomposition reactions.[2][13]
-
Reactive Metals: In the presence of moisture, some reactive metals may produce hydrogen gas with acids.[4]
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[15][16][17] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
Conclusion
The chemical integrity of this compound is critical for its successful application in synthesis. Its stability is primarily threatened by moisture, oxygen, and elevated temperatures, which can lead to the formation of boroxines, oxidative deboronation, and protodeboronation. By adhering to the recommended storage conditions—specifically refrigeration in a dry, inert, and dark environment—and following meticulous handling protocols, researchers can significantly extend the shelf-life of this valuable reagent and ensure the reliability of their experimental results.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. laballey.com [laballey.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. 3-Methoxyphenylboronic acid 10365-98-7 [sigmaaldrich.com]
- 12. 2,6-Dimethoxyphenylboronic acid = 97 23112-96-1 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
Technical Guide: Strategic Applications of (2,6-Dichloro-3-methoxyphenyl)boronic Acid in Advanced Pharmaceutical Synthesis
Executive Summary
(2,6-Dichloro-3-methoxyphenyl)boronic acid has emerged as a critical building block in modern medicinal chemistry, particularly for the synthesis of complex, sterically hindered biaryl systems found in targeted therapeutics. Its unique substitution pattern—featuring two ortho-chloro substituents and a meta-methoxy group—imparts significant steric bulk and specific electronic properties that present both challenges and opportunities in synthetic design. This guide provides an in-depth analysis of the strategic application of this reagent, with a primary focus on its role in constructing kinase inhibitors via palladium-catalyzed Suzuki-Miyaura cross-coupling. We will dissect the causality behind protocol choices, provide a detailed experimental workflow for its use, and illustrate its value as a key intermediate in the development of next-generation pharmaceuticals.
Introduction: The Strategic Importance of Substituted Arylboronic Acids
Arylboronic acids are foundational reagents in contemporary organic synthesis, largely due to their versatility, stability, and functional group tolerance in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed C-C bond formation is a cornerstone of drug discovery, enabling the efficient construction of the biaryl scaffolds that are prevalent in many approved drugs.[3]
The specific utility of a given boronic acid is dictated by its substitution pattern. Sterically demanding boronic acids, such as this compound, are of particular interest. While their bulk can impede reaction kinetics, they are indispensable for creating tetra-ortho-substituted biaryl linkages. These structures are often designed to induce specific conformations in the final molecule, enhancing binding affinity and selectivity for a biological target, such as the ATP-binding pocket of a protein kinase.[4]
Reagent Profile: this compound
Physicochemical Properties
A clear understanding of the reagent's properties is the first step in successful application development.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 851756-57-5 | [1] |
| Molecular Formula | C₇H₇BCl₂O₃ | [5] |
| Molecular Weight | 220.84 g/mol | [5] |
| Appearance | White to off-white solid | [1] |
Structural Impact on Reactivity
The key to strategically using this reagent lies in understanding how its structure dictates its behavior. The two ortho-chloro groups create a sterically crowded environment around the boronic acid moiety.
-
Steric Hindrance: This bulkiness slows the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. This necessitates the use of specialized, highly active catalyst systems. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps involving other hindered coupling partners.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms and the electron-donating methoxy group modulate the electronic character of the aromatic ring, influencing its reactivity and the properties of the final product.
Synthesis Considerations
This boronic acid is typically synthesized via directed ortho-metalation. A common route involves the lithiation of 1,3-dichloro-2-methoxybenzene, followed by quenching with a trialkyl borate ester (e.g., trimethyl borate) and subsequent acidic workup.[6][7]
Core Application: Synthesis of Kinase Inhibitors
The primary application of this compound is as a key structural component in the synthesis of small molecule kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime drug targets.[3] The dichloro-methoxy-phenyl moiety is frequently found in inhibitors designed to target the hinge region of the kinase ATP-binding site.
Case Study: A Key Fragment in MEK/Aurora Kinase Inhibitors
A prominent example of a therapeutic agent whose structure relies on a similar building block is the dual MEK/Aurora kinase inhibitor, BI-847325 .[8][9] This compound shows efficacy in KRAS-mutant tumor models and is designed to overcome acquired resistance to other inhibitors.[10][11] The synthesis of such complex molecules invariably involves a robust C-C bond-forming reaction, with the Suzuki-Miyaura coupling being the method of choice.
While the precise synthesis of BI-847325 is proprietary, the synthesis of the structurally related kinase inhibitor Infigratinib provides a citable and directly analogous blueprint. Infigratinib contains a 3-(2,6-dichloro-3,5-dimethoxyphenyl) fragment, and its patented synthesis demonstrates the successful Suzuki coupling of the corresponding boronic acid to a heterocyclic halide.[4]
The Suzuki-Miyaura Catalytic Cycle: Overcoming Steric Hindrance
Executing a successful coupling with this boronic acid requires overcoming the steric barrier to transmetalation and reductive elimination. The catalytic cycle illustrates the critical stages where optimization is key.
Causality Behind Component Selection:
-
Catalyst (Palladium Source & Ligand): Standard catalysts like Pd(PPh₃)₄ may be insufficient. Highly active pre-catalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary. These ligands promote the oxidative addition of the aryl halide and, crucially, accelerate the rate-limiting reductive elimination step to release the sterically congested biaryl product.[12]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate complex ([Ar-B(OH)₃]⁻) that facilitates transmetalation to the palladium center.[12][13] For hindered substrates, strong bases like Cs₂CO₃ or K₃PO₄ are often superior to milder bases like Na₂CO₃, as they more effectively promote the formation of the active boronate species.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, DME, or THF, often with a small amount of water, are typical. The water aids in dissolving the inorganic base and facilitates the formation of the boronate.[14]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative, self-validating procedure for the coupling of this compound with a generic heterocyclic chloride, based on established methods for sterically hindered substrates.
4.1 Materials and Reagents
-
This compound (1.2 equiv)
-
Heterocyclic Chloride (e.g., 2-chloro-N-methylpyrimidine) (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
4.2 Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the heterocyclic chloride (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable heterocyclic halide. Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for many cross-couplings.[15] Anhydrous K₂CO₃ is a suitable base for this transformation.
-
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon gas three times.
-
Rationale: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Removing oxygen prevents catalyst degradation and avoids oxidative side reactions of the boronic acid.[16]
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).
-
Rationale: The solvent mixture is designed to dissolve both the organic substrates and the inorganic base, creating a homogenous environment for the catalytic reaction to proceed efficiently.
-
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 85-100 °C. Stir vigorously for 4-12 hours.
-
Rationale: Elevated temperatures are required to overcome the activation energy for the sterically hindered coupling. Reaction time is substrate-dependent.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. Check for the disappearance of the limiting reactant (the heterocyclic chloride).
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Wash with water, then brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.
Outlook and Alternative Applications
While the primary value of this compound is in constructing bioactive molecules for medicinal chemistry, the broader class of arylboronic acids finds use in materials science. They can be incorporated into polymers for applications in organic electronics or used to create sensors, often leveraging the boronic acid's ability to reversibly bind with diols.[17][18] However, specific applications for this particular substituted variant in materials science are not yet widely reported, representing a potential area for future research.
Conclusion
This compound is a specialized but powerful reagent for overcoming synthetic challenges in modern drug discovery. Its successful application hinges on a rational understanding of its inherent steric and electronic properties. By selecting highly active catalyst systems and optimized reaction conditions, researchers can effectively leverage this building block to construct the complex, sterically congested molecular architectures that are often required for achieving high potency and selectivity in next-generation targeted therapies.
References
- 1. 851756-57-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades | MDPI [mdpi.com]
- 5. This compound | C7H7BCl2O3 | CID 57497288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BI-847325 | MEK | Aurora Kinase | Apoptosis | TargetMol [targetmol.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety data sheet (SDS) and handling precautions for (2,6-Dichloro-3-methoxyphenyl)boronic acid
An In-Depth Technical Guide to the Safe Handling of (2,6-Dichloro-3-methoxyphenyl)boronic Acid
Introduction: Navigating the Chemistry of a Versatile Reagent
This compound, identified by CAS number 851756-57-5, is a highly functionalized arylboronic acid.[1][2][3][4] Its unique substitution pattern, featuring two ortho-chloro substituents and a meta-methoxy group, makes it a valuable building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. These reactions are foundational in drug discovery and materials science for the construction of complex biaryl and heterocyclic structures.
However, the very features that make this molecule reactive also necessitate a rigorous and well-understood safety protocol. The presence of electron-withdrawing chlorine atoms can influence the Lewis acidity of the boron center and affect the compound's reactivity and stability profile. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound, grounding every recommendation in established chemical safety principles and data from analogous compounds.
Section 1: Hazard Identification and GHS Classification
Table 1: Synthesized GHS Classification and Hazard Information
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |
Disclaimer: This classification is based on data from structurally similar arylboronic acids and should be used as a primary guideline for risk assessment pending the availability of a specific SDS for CAS 851756-57-5.
Section 2: The Causality of Risk—Understanding Arylboronic Acid Reactivity
To handle this compound safely, one must understand its chemical nature.
-
Irritation Mechanism : The irritant nature of boronic acids is not fully elucidated but is believed to be related to their interaction with biological diols present in mucous membranes and skin, potentially disrupting cellular processes through the formation of boronate esters.
-
Respiratory Hazard : As a fine crystalline solid, the compound poses an inhalation risk. The dust can irritate the mucous membranes and upper respiratory tract.[6]
-
Chemical Stability : While generally stable, arylboronic acids can undergo decomposition. Protodeboronation (loss of the boronic acid group) can occur, particularly with highly electron-deficient or sterically hindered substrates.[8] Additionally, oxidation of the boronic acid to the corresponding phenol is a known degradation pathway, especially in the presence of reactive oxygen species.[8] Proper storage is crucial to mitigate these pathways.
Section 3: Risk Mitigation and Safe Handling Protocols
A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood : All manipulations of solid this compound, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[9] This is the most critical control to prevent inhalation of the powder.
-
Ventilation : Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Essential Barrier
Based on the synthesized hazard profile, the following PPE is mandatory:
-
Eye Protection : Chemical safety goggles or a face shield are required to protect against dust particles and splashes.[6]
-
Hand Protection : Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contamination.
-
Protective Clothing : A flame-resistant lab coat must be worn and kept fully buttoned.
-
Respiratory Protection : For situations with a high potential for aerosolization (e.g., large-scale transfers, cleaning spills), a NIOSH-approved respirator with a particulate filter may be necessary.
Step-by-Step Handling Protocol
This protocol is designed to minimize exposure at every step.
-
Preparation :
-
Designate a specific area within the fume hood for the handling of the boronic acid.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the hood before retrieving the chemical.
-
Ensure an appropriate chemical waste container is properly labeled and accessible within the hood.
-
-
Weighing and Transfer :
-
Retrieve the container of this compound from its storage location.
-
Inside the fume hood, carefully open the container to avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of solid to a weigh boat. Perform this action slowly and deliberately.
-
For addition to a reaction vessel, either add the solid directly via a powder funnel or dissolve it in a suitable, dry solvent within the fume hood before transferring the solution via syringe or cannula.
-
-
Post-Handling :
-
Securely close the primary container.
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste.
-
Wipe down the work surface inside the fume hood with a damp cloth or towel, treating the cloth as contaminated waste.
-
Dispose of all contaminated disposables (weigh boats, gloves, wipes) in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Visualization of the Safe Handling Workflow
The following diagram illustrates the critical decision points and safety checks in the handling process.
Caption: Safe handling workflow for this compound.
Section 4: Storage and Emergency Procedures
Storage
-
Conditions : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Some suppliers recommend refrigerated storage.
-
Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[5]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Table 2: First-Aid and Emergency Response
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Skin Contact | Remove all contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5] |
| Inhalation | Move the affected person to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms develop or persist, seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Accidental Spill | 1. Evacuate non-essential personnel. 2. Ensure you are wearing appropriate PPE. 3. For small spills, carefully sweep up the solid material, avoiding dust generation. Place into a sealed, labeled container for hazardous waste disposal. 4. Clean the spill area with a damp cloth, treating the cloth as hazardous waste. 5. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. |
Conclusion
This compound is a valuable reagent whose safe utilization hinges on a proactive and informed approach to risk management. By understanding its inherent chemical properties and adhering to the multi-layered safety protocols outlined in this guide—from engineering controls to meticulous handling procedures and emergency preparedness—researchers can confidently and safely leverage its synthetic potential. The principles of causality and self-validation must always be at the forefront of laboratory operations to ensure the well-being of all personnel.
References
- 1. 851756-57-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. This compound - CAS:851756-57-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. 851756-57-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Physical properties like melting point and molecular weight of (2,6-Dichloro-3-methoxyphenyl)boronic acid
An In-depth Technical Guide to (2,6-Dichloro-3-methoxyphenyl)boronic acid: Properties, Reactivity, and Application in Suzuki-Miyaura Coupling
Compound Overview
This compound is a synthetically valuable organoboron compound. As a member of the boronic acid family, its primary utility in modern organic chemistry is as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The specific substitution pattern on the phenyl ring—two chlorine atoms and a methoxy group—imparts distinct electronic and steric properties that influence its reactivity and make it a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed examination of its physical properties, an analysis of its structural features, and a practical, field-proven protocol for its application in a typical cross-coupling workflow.
Physicochemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. It is important to note that while key identifiers like molecular weight and CAS number are well-documented, an experimentally determined melting point is not consistently reported in publicly available literature, which is not uncommon for specialized reagents.
| Property | Value | Source |
| Molecular Formula | C₇H₇BCl₂O₃ | PubChem[1] |
| Molecular Weight | 220.84 g/mol | PubChem[1] |
| 220.85 g/mol | Sunway Pharm Ltd[2] | |
| CAS Number | 851756-57-5 | PubChem[1], Sunway Pharm Ltd[2], AbacipharmTech[3] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | Typically a white to off-white solid | General knowledge for boronic acids |
| Melting Point | Not consistently reported | N/A |
Chemical Structure and Reactivity Insights
The reactivity of this compound in cross-coupling reactions is fundamentally governed by the substituents on its aromatic ring.
-
Electronic Effects : The two chlorine atoms at the C2 and C6 positions are strongly electron-withdrawing via induction. This effect decreases the electron density of the phenyl ring. In contrast, the methoxy group at the C3 position is electron-donating through resonance. The interplay of these opposing electronic influences modulates the nucleophilicity of the aryl group during the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Steric Hindrance : The presence of two chlorine atoms ortho to the boronic acid moiety creates significant steric bulk around the carbon-boron bond. This steric hindrance can be a critical factor in the kinetics of the transmetalation step, potentially requiring more reactive palladium catalysts or elevated temperatures to achieve efficient coupling. Understanding this steric challenge is key to experimental design; for instance, the choice of a bulky phosphine ligand on the palladium catalyst can be crucial for facilitating the reaction by promoting the formation of the active catalytic species.
This unique combination of steric and electronic factors makes this compound a challenging yet valuable substrate for accessing highly substituted biaryl structures that might otherwise be difficult to synthesize.
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
The following protocol provides a robust, self-validating framework for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide (Ar-X).
Experimental Causality:
-
Inert Atmosphere : The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxidation. Therefore, the entire reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation and ensure reproducibility.
-
Base Selection : The base is critical for the activation of the boronic acid. It facilitates the formation of a more nucleophilic boronate species, which is essential for efficient transmetalation to the palladium center. The choice of base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact reaction yield and kinetics.
-
Solvent System : A mixture of an organic solvent (like Dioxane or Toluene) and water is commonly used. The organic solvent solubilizes the aryl halide and the catalyst, while water is necessary to dissolve the inorganic base. This biphasic system promotes the interaction of all components at the interface.
Step-by-Step Methodology:
-
Reagent Preparation : To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere Establishment : Seal the flask with a septum, and purge the vessel by alternating between vacuum and backfilling with an inert gas (Nitrogen or Argon) at least three times.
-
Solvent and Base Addition : Under a positive pressure of inert gas, add the degassed solvent system (e.g., Dioxane/Water, 4:1 ratio) via cannula or syringe. Follow this with the addition of the base (e.g., K₂CO₃, 2.5 equivalents). The solvents should be thoroughly degassed beforehand by sparging with inert gas for 15-30 minutes.
-
Reaction Execution : Lower the flask into a pre-heated oil bath (typically 80-100 °C) and stir vigorously.
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (the aryl halide) is consumed.
-
Work-up and Quenching : Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding water and dilute the mixture with an organic solvent such as ethyl acetate.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then typically purified by column chromatography on silica gel to yield the desired biaryl product.
Visualization of the Suzuki-Miyaura Workflow
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling : Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage : Store in a cool, dry place, tightly sealed to protect from moisture, which can degrade the boronic acid.
Conclusion
This compound is a specialized reagent whose utility is defined by its unique substitution pattern. The steric and electronic properties conferred by the dichloro and methoxy groups present both challenges and opportunities for the synthetic chemist. A thorough understanding of these properties is essential for designing effective cross-coupling strategies. By employing robust, validated protocols such as the Suzuki-Miyaura reaction detailed here, researchers can successfully leverage this compound to construct complex molecular architectures for a wide range of applications in drug discovery and materials science.
References
The Boronic Acid Functional Group: A Comprehensive Technical Guide to its Fundamental Reactivity and Applications
Introduction: The Understated Versatility of the Boron-Carbon Bond
The boronic acid functional group, R-B(OH)₂, has emerged from a niche curiosity to a cornerstone of modern organic synthesis, medicinal chemistry, and materials science.[1][2] First prepared and isolated by Edward Frankland in 1860, this unassuming functional group possesses a unique combination of stability, reactivity, and biological compatibility that has propelled it to the forefront of chemical innovation.[3][4] Unlike their carboxylic acid analogues, boronic acids are not found in nature; they are a testament to the power of synthetic chemistry to unlock novel reactivity.[3] This guide provides an in-depth exploration of the fundamental principles governing the reactivity of boronic acids, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances that dictate their behavior, explore their most pivotal transformations, and illuminate their expanding role in creating molecules that impact human health and technology.
Part 1: The Core Architecture and Intrinsic Properties of Boronic Acids
Structural and Electronic Profile: The Basis of Reactivity
At its core, a boronic acid is an organoborane featuring a boron atom bonded to an organic substituent (alkyl or aryl) and two hydroxyl groups.[1][4] The boron atom in its ground state is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the plane of the C-B and O-B bonds.[3] This electron deficiency is the defining characteristic of boronic acids, rendering them mild Lewis acids.[1][4] This Lewis acidity is central to their ability to form reversible covalent complexes with Lewis bases such as sugars, amino acids, and hydroxamic acids.[1][4]
The X-ray crystal structure of phenylboronic acid reveals a planar CBO₂ core, with the phenyl ring nearly coplanar.[3] In the solid state, boronic acids often exist as hydrogen-bonded dimers or cyclic trimers known as boroxines, which are formed through the loss of water.[4] This propensity for self-condensation is an important consideration in their handling and characterization.
Diagram: Electronic Structure of a Boronic Acid
Caption: The vacant p-orbital on the sp²-hybridized boron atom is the key to its Lewis acidic nature.
Stability and Handling: Navigating the Nuances of Boronic Acid Chemistry
While generally considered stable and easy to handle, boronic acids are susceptible to several degradation pathways that can impact their shelf-life and reactivity.[5][6] Understanding these pathways is critical for successful experimental design and execution.
Key Decomposition Pathways:
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[5] It is often catalyzed by acidic or basic conditions and is a significant consideration, particularly for electron-rich arylboronic acids.[5][7]
-
Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding alcohol or phenol. This is a particular concern in biological systems where reactive oxygen species are present.
-
Anhydride Formation (Boroxines): As mentioned, three molecules of a boronic acid can dehydrate to form a six-membered boroxine ring.[6] While this is often a reversible process, it can affect the stoichiometry and characterization of the boronic acid.[6]
Strategies for Enhancing Stability:
To mitigate these stability issues, boronic acids are often converted into more robust derivatives, such as boronate esters.[5][8] The formation of cyclic esters with diols, most notably pinacol, is a widely adopted strategy to protect the boronic acid moiety.[5][8] These esters are generally more stable to purification and handling but can be readily cleaved to regenerate the active boronic acid when needed.[8] N-methyliminodiacetic acid (MIDA) esters are another class of "caged" boronic acids that offer exceptional stability and allow for the controlled release of the boronic acid under specific reaction conditions.[5][7]
| Derivative | Protecting Group | Key Stability Features | Deprotection Conditions |
| Pinacol Ester | Pinacol | Steric hindrance protects the boron center. Stable to column chromatography. | Acidic or basic hydrolysis.[8] |
| MIDA Ester | N-methyliminodiacetic acid | Exceptionally stable to a wide range of conditions. | Basic hydrolysis.[7][8] |
| Trifluoroborate Salt | Potassium hydrogen fluoride | Crystalline, bench-stable solids. | Hydrolysis to the boronic acid is required for cross-coupling.[7] |
| DAN Ester | 1,8-Diaminonaphthalene | Very stable due to N-B coordination. | Acidic hydrolysis.[7][8] |
Part 2: The Cornerstone Reactions of Boronic Acids in Synthesis
The true power of the boronic acid functional group lies in its ability to participate in a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations have revolutionized the way chemists approach the synthesis of complex molecules, from pharmaceuticals to organic materials.
The Suzuki-Miyaura Cross-Coupling Reaction: A Nobel Prize-Winning Transformation
The palladium-catalyzed cross-coupling of a boronic acid with an organic halide or triflate, known as the Suzuki-Miyaura reaction, is arguably the most important application of boronic acids.[9][10] Its significance was recognized with the 2010 Nobel Prize in Chemistry. This reaction allows for the efficient formation of C(sp²)-C(sp²) bonds, making it an indispensable tool for the synthesis of biaryls, conjugated polymers, and other complex architectures.[9][11]
The Catalytic Cycle: The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halide bond of the organic halide, forming a palladium(II) intermediate.[10][11][12]
-
Transmetalation: The organic group from the boronic acid (or more accurately, the boronate species formed in situ) is transferred to the palladium(II) center, displacing the halide.[10][11][12] This step requires the presence of a base to activate the boronic acid.[13]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.[10][11][12]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).[10]
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A deoxygenated solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is then added via syringe.[10]
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[10]
The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds, by coupling a boronic acid with an amine or an alcohol.[14][15] A key advantage of this reaction is that it can often be performed at room temperature and is open to the air, making it a more practical alternative to the palladium-catalyzed Buchwald-Hartwig amination in certain contexts.[15][16]
Proposed Mechanism: The mechanism of the Chan-Lam coupling is more complex and less definitively established than that of the Suzuki-Miyaura reaction. A plausible pathway involves:
-
Transmetalation: The boronic acid transmetalates its organic group to a Cu(II) species.[14]
-
Ligand Exchange: The amine or alcohol coordinates to the copper center.
-
Reductive Elimination: A proposed Cu(III) intermediate undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.[15][17]
-
Reoxidation: The Cu(I) is reoxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.[14]
Diagram: Proposed Chan-Lam Catalytic Cycle
Caption: A simplified representation of a proposed catalytic cycle for the Chan-Lam coupling.
Experimental Protocol: A General Procedure for Chan-Lam N-Arylation
-
Reaction Setup: In a vial, combine the boronic acid (1.0-1.5 equiv), the amine (1.0 equiv), a copper source such as Cu(OAc)₂ (1.0-2.0 equiv for stoichiometric, or 10-20 mol% for catalytic), and a base like pyridine or triethylamine (2.0 equiv).
-
Solvent and Air: Add a suitable solvent, such as dichloromethane (DCM) or methanol. The reaction is typically run open to the air to allow for the reoxidation of the copper catalyst.
-
Reaction Execution: Stir the mixture at room temperature for 12-48 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Once complete, the reaction mixture may be filtered through a pad of celite or silica gel to remove the copper salts. The filtrate is then concentrated, and the residue is purified by flash column chromatography.[14]
Part 3: The Expanding Frontiers of Boronic Acid Reactivity
Beyond the realm of cross-coupling, the unique properties of boronic acids have been harnessed in a growing number of applications, from catalysis to drug discovery and molecular sensing.
Boronic Acids as Catalysts
The Lewis acidic nature of boronic acids allows them to act as catalysts for a variety of organic transformations, particularly those involving the activation of hydroxyl groups.[18][19][20][21] Boronic acid catalysis (BAC) offers a mild and often metal-free alternative to traditional methods.[19][21]
Key Catalytic Applications:
-
Amide Bond Formation: Boronic acids can catalyze the direct amidation of carboxylic acids and amines, likely by activating the carboxylic acid as a transient acylboronate species.[21]
-
Acetalization and Esterification: They serve as efficient catalysts for the formation of acetals and esters through the activation of carbonyls and alcohols.
-
Cycloaddition Reactions: Certain boronic acids have been shown to catalyze Diels-Alder and other cycloaddition reactions by activating unsaturated carboxylic acids.[18]
Boronic Acids in Drug Discovery and Development
The ability of the boronic acid moiety to form reversible covalent bonds with active site serine residues in proteases has made it a valuable pharmacophore in drug design.[4][22] This has led to the development of several FDA-approved drugs.
Notable Boronic Acid Drugs:
-
Bortezomib (Velcade®): The first boronic acid-containing drug approved by the FDA, used in the treatment of multiple myeloma.[22][23] It acts as a proteasome inhibitor.[22]
-
Ixazomib (Ninlaro®): Another proteasome inhibitor for the treatment of multiple myeloma.[22]
-
Vaborbactam (Vabomere®): A β-lactamase inhibitor that protects antibiotics from degradation by bacterial enzymes.
-
Crisaborole (Eucrisa®): A phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis.[23]
The incorporation of a boronic acid group can enhance the potency and improve the pharmacokinetic profile of a drug candidate.[2][24] Their use as "warheads" for targeted covalent inhibitors is an area of active research.[9]
Boronic Acids as Molecular Sensors
The reversible formation of cyclic boronate esters with 1,2- and 1,3-diols is the basis for the use of boronic acids in molecular sensing, particularly for carbohydrates.[25][26][27][28][29][30][31] By coupling a boronic acid to a fluorophore, the binding event with a saccharide can be translated into a change in fluorescence intensity.[25][32] This has led to the development of sensors for glucose and other biologically important sugars.[25][26][28][29][31]
Principle of Fluorescent Sensing:
Many boronic acid-based fluorescent sensors operate on the principle of photoinduced electron transfer (PET).[32] In the unbound state, a nearby amine can quench the fluorescence of the reporter molecule. Upon binding to a diol, the Lewis acidity of the boron center increases, strengthening the B-N interaction and inhibiting the PET process, which "turns on" the fluorescence.[32]
Diagram: Principle of a Boronic Acid-Based Fluorescent Sensor
Caption: Reversible binding of a saccharide modulates the fluorescence of the sensor.
Conclusion: An Enduring Legacy and a Bright Future
From its humble beginnings, the boronic acid functional group has established itself as an indispensable tool in the molecular sciences. Its unique blend of stability and tunable reactivity has powered the development of transformative synthetic methods and enabled the creation of novel therapeutics and diagnostics. As our understanding of its fundamental properties continues to deepen, the boronic acid is poised to play an even greater role in addressing the scientific challenges of the 21st century. The continued exploration of its reactivity will undoubtedly unlock new applications and further solidify its legacy as a truly versatile functional group.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. Chan-Lam Coupling [organic-chemistry.org]
- 17. scispace.com [scispace.com]
- 18. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. Boron in drug design: Recent advances in the development of new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Using Boronic Acid as the Recognition and Signaling Moiety for Sugar Sensing [repository.lib.ncsu.edu]
- 29. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Boronic Acid-Based Carbohydrate Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. spiedigitallibrary.org [spiedigitallibrary.org]
Methodological & Application
Introduction: Navigating Steric and Electronic Hurdles in C-C Bond Formation
An Application Guide to a Challenging Transformation: The Suzuki-Miyaura Coupling of (2,6-Dichloro-3-methoxyphenyl)boronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the success of the Suzuki-Miyaura coupling is not universal and is highly dependent on the nature of the substrates.
This application note provides an in-depth guide to the successful coupling of a particularly challenging substrate: this compound. This molecule presents a dual challenge for the synthetic chemist:
-
Steric Hindrance: The presence of two chlorine atoms in the ortho positions to the boronic acid creates significant steric bulk, which can impede the key transmetalation step of the catalytic cycle.[4][5]
-
Electronic Effects: The electron-withdrawing nature of the chlorine substituents alters the electronic properties of the aromatic ring, influencing its reactivity.[6]
By understanding the mechanistic nuances and carefully selecting the reaction components, researchers can overcome these obstacles. This guide offers a field-proven protocol, explains the causality behind each experimental choice, and provides a framework for troubleshooting, ensuring a high rate of success for this demanding transformation.
The Mechanistic Heart of the Reaction
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][7] A simplified representation of this cycle is crucial for understanding the rationale behind our protocol design. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl halide, triflate, etc.), forming a Pd(II) intermediate.[1][8]
-
Transmetalation: This is often the rate-determining step. The organic moiety from the boronic acid is transferred to the palladium center. This process is critically dependent on activation of the boronic acid by a base, which converts it into a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[9][10][11]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Strategy: Component Selection for a Hindered Substrate
Success with this compound hinges on a catalyst system that can accommodate its steric bulk and electronic nature. Standard conditions are likely to fail, resulting in low yields or no reaction. The following components have been selected to create a robust protocol.
| Component | Recommended Choice | Rationale & Expert Insights |
| Palladium Pre-catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A reliable Pd(0) source that is effective for hindered couplings.[4] It provides consistent generation of the active monoligated palladium species necessary for efficient oxidative addition. |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | CRITICAL CHOICE. For sterically demanding couplings, a bulky, electron-rich biaryl monophosphine ligand is essential. SPhos promotes the difficult reductive elimination of hindered biaryls and enhances catalyst stability and activity, allowing for lower catalyst loading and efficient coupling of challenging aryl chlorides or bromides.[4] |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong base that is highly effective in promoting the formation of the reactive boronate species without causing significant protodeboronation of the starting material.[12] It is often superior to carbonates for challenging substrates. |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | A high-boiling point aprotic solvent like 1,4-dioxane is required to achieve the necessary reaction temperature to overcome the high activation energy of hindered couplings.[2] Water is essential to dissolve the inorganic base and facilitate the formation of the boronate.[13] |
| Temperature | 90 - 110 °C | Elevated temperatures are necessary to drive the reaction forward, particularly the oxidative addition and reductive elimination steps involving sterically encumbered substrates.[14][15] |
Detailed Experimental Protocol
This protocol is designed for a typical small-scale reaction (~0.5 mmol). All reagents should be handled in accordance with standard laboratory safety procedures.
Materials & Equipment:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 1-bromo-4-tert-butylbenzene)
-
Pd₂(dba)₃
-
SPhos
-
K₃PO₄
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Round-bottom flask or reaction vial with stir bar
-
Condenser
-
Schlenk line or glovebox for inert atmosphere (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Workflow Diagram:
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.3 eq.), Pd₂(dba)₃ (0.015 eq., 1.5 mol%), and SPhos (0.03 eq., 3 mol%).
-
Inerting the Atmosphere: Seal the vessel with a septum or cap. Connect it to a Schlenk line and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent and Base Addition: Prepare a degassed solution of K₃PO₄ (3.0 eq.) in deionized water. Degas anhydrous 1,4-dioxane separately by bubbling with inert gas for 20-30 minutes. Using a syringe, add the dioxane followed by the aqueous K₃PO₄ solution to the reaction vessel. The final solvent ratio should be approximately 4:1 or 5:1 dioxane to water.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Attach a condenser and ensure vigorous stirring.
-
Monitoring: Allow the reaction to proceed for 12-24 hours. Progress can be monitored by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete (or no further progress is observed), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Base is too weak. | 1. Ensure rigorous inert atmosphere technique. Use fresh, high-quality catalyst and ligand.2. Increase temperature in 10 °C increments (up to the solvent's boiling point).3. Consider a stronger base like Cs₂CO₃, but be mindful of potential side reactions. |
| Protodeboronation | The boronic acid is hydrolyzed back to the parent arene (2,6-dichloro-3-methoxybenzene). This can be caused by harsh basic conditions or prolonged reaction times at high temperatures. | 1. Use a slight excess of the boronic acid (1.5 eq.).2. Consider switching to the more stable pinacol ester of the boronic acid, which is less prone to this side reaction.[7]3. Try a milder base like KF if other conditions can be optimized.[16] |
| Homocoupling | The boronic acid couples with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[17][18] | 1. Rigorously deoxygenate all solvents and maintain a strict inert atmosphere throughout the reaction.2. This side product is often easily separable during chromatography. |
| Reaction Stalls | The catalyst may have decomposed over the long reaction time at high temperature. | If the reaction stalls after significant conversion, adding a small additional portion of the catalyst and ligand (a "second shot") can sometimes drive it to completion. |
Conclusion
The Suzuki-Miyaura coupling of sterically and electronically challenging substrates like this compound is a demanding but achievable transformation. Success is not found in a generic, one-size-fits-all protocol, but in a rational approach to catalyst system design. By pairing a potent biaryl phosphine ligand like SPhos with an appropriate palladium source, base, and solvent system, researchers can effectively overcome the steric barriers and drive the reaction to completion. This guide provides a validated starting point and the scientific reasoning necessary for scientists to confidently approach this and similar challenging cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Deployment of (2,6-Dichloro-3-methoxyphenyl)boronic Acid in the Synthesis of Complex Pharmaceutical Intermediates
Introduction: Navigating Steric Hindrance in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the synthesis of complex molecular architectures with high precision and efficiency is paramount. Arylboronic acids are foundational reagents in this endeavor, primarily through their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction has become a cornerstone for the construction of biaryl and heteroaryl-aryl linkages, which are prevalent motifs in a vast array of therapeutic agents.
This guide focuses on a particularly valuable, yet challenging, building block: (2,6-Dichloro-3-methoxyphenyl)boronic acid . Its di-ortho-substituted nature presents significant steric hindrance, a characteristic that can impede traditional coupling methodologies. However, this very feature makes it an indispensable tool for introducing highly functionalized and conformationally restricted phenyl moieties into drug candidates, often leading to enhanced potency and selectivity. This document provides in-depth technical guidance, field-proven insights, and detailed protocols for the effective utilization of this reagent in the synthesis of pharmaceutical intermediates, with a particular focus on kinase inhibitor scaffolds.
Core Principles: The Suzuki-Miyaura Coupling of Sterically Encumbered Reagents
The Suzuki-Miyaura reaction is a robust and versatile method for carbon-carbon bond formation. The catalytic cycle, broadly accepted, involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
The primary challenge in coupling di-ortho-substituted boronic acids like this compound lies in the transmetalation and reductive elimination steps. The bulky substituents flanking the boronic acid group can sterically hinder the approach to the palladium center, slowing down these crucial steps and potentially leading to side reactions such as protodeboronation.
To overcome these hurdles, specialized catalytic systems are required. The key is the selection of appropriate phosphine ligands that can accelerate the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed as they promote the formation of monoligated palladium complexes, which are more reactive in the oxidative addition and subsequent steps.
Visualizing the Workflow: A Generalized Suzuki-Miyaura Coupling Protocol
The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling of a sterically hindered boronic acid with a heterocyclic halide, a common strategy in the synthesis of kinase inhibitors.
Figure 1: Generalized workflow for Suzuki-Miyaura coupling.
Application Focus: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Intermediate
Pyrazolo[3,4-d]pyrimidine scaffolds are prevalent in a variety of kinase inhibitors due to their structural similarity to the adenine core of ATP. The introduction of a substituted aryl group at specific positions of this heterocyclic core is a common strategy for achieving selectivity and potency. The use of this compound in this context allows for the installation of a sterically demanding and electronically tuned moiety, which can be crucial for binding to the target kinase.
Exemplary Protocol: Suzuki-Miyaura Coupling of this compound with a Halogenated Pyrazolopyrimidine
This protocol is adapted from methodologies described for the synthesis of b-raf kinase inhibitors and represents a robust starting point for the coupling of this compound with a heterocyclic halide.
Materials:
-
4-chloro-1H-pyrazolo[3,4-d]pyrimidine (or analogous halide)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv). The use of bulky, electron-rich phosphine ligands like SPhos is critical for facilitating
Selecting a palladium catalyst for (2,6-Dichloro-3-methoxyphenyl)boronic acid cross-coupling
Application Note & Protocol
Topic: Selecting a Palladium Catalyst for the Cross-Coupling of (2,6-Dichloro-3-methoxyphenyl)boronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Sterically Encumbered Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds crucial to pharmaceuticals, agrochemicals, and advanced materials.[1] Its appeal lies in its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.
However, the synthesis of highly substituted biaryls, especially those with multiple ortho-substituents, presents a significant synthetic hurdle. This compound is a prime example of such a challenging substrate. The two chlorine atoms flanking the boronic acid moiety create substantial steric hindrance, which can dramatically impede the key steps of the catalytic cycle, leading to low yields or complete reaction failure with standard catalyst systems.[2]
This guide provides a detailed framework for rationally selecting and optimizing a palladium catalyst system to overcome the steric challenges posed by this compound and its analogs, enabling the efficient synthesis of complex, tetra-ortho-substituted biaryl compounds.
Mechanistic Considerations: Why Steric Hindrance Matters
To effectively address the challenge, it is crucial to understand how steric bulk impacts the Suzuki-Miyaura catalytic cycle. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance around the coupling partners can create kinetic bottlenecks at each stage.
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl halide C-X bond is often less affected by steric hindrance on the boronic acid partner, but bulky ligands are required to promote this step, especially with less reactive aryl chlorides.
-
Transmetalation: This is frequently the rate-limiting step, particularly with hindered substrates. The transfer of the aryl group from the activated boronate complex to the palladium center requires the two coupling partners to approach each other. The bulky ortho-chloro groups on our substrate can sterically clash with the ligands on the palladium complex, slowing this transfer.
-
Reductive Elimination: The final step, where the new C-C bond is formed and the biaryl product is released, is often accelerated by bulky, electron-rich ligands. These ligands promote the formation of the product and regeneration of the active Pd(0) catalyst.[3]
Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the key stages impacted by steric hindrance.
Rational Catalyst System Selection
A successful cross-coupling of a sterically demanding substrate like this compound rarely depends on the palladium source alone. Instead, a synergistic combination of the palladium precatalyst, ligand, base, and solvent is required.
Palladium Precatalysts: Stability and Activity
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern air- and moisture-stable palladium precatalysts are highly recommended for reproducibility and efficiency. These complexes, often featuring a ligand already bound to the palladium center, ensure a consistent ligand-to-metal ratio and facilitate the rapid generation of the active Pd(0) species in solution.
For challenging couplings, the Buchwald G3 and G4 precatalysts are particularly effective.[4] They are designed for easy activation under mild conditions and are compatible with a wide range of bulky phosphine ligands.
Ligands: The Key to Overcoming Steric Barriers
The choice of ligand is the most critical parameter for coupling sterically hindered substrates. The ideal ligand must be both bulky and electron-rich .
-
Bulkiness promotes the reductive elimination step and helps to create a coordinatively unsaturated palladium center necessary for the reaction to proceed.
-
Electron-donating character increases the electron density on the palladium atom, which facilitates the initial oxidative addition step.
Buchwald-type biarylphosphine ligands are the gold standard for this type of transformation.[3] Their unique architecture provides the necessary bulk and electronic properties. For substrates with di-ortho substitution, the following ligands are excellent starting points:
-
XPhos (and its derivatives like tBuXPhos): Highly effective for a broad range of sterically demanding couplings. Its bulk is ideal for promoting the difficult transmetalation and reductive elimination steps.[3]
-
SPhos: Often provides excellent results where other ligands fail, known for its high activity.
-
RuPhos: Another highly active and versatile ligand, particularly useful for creating tetra-ortho-substituted biaryls.[3]
N-heterocyclic carbenes (NHCs) are also powerful ligands for hindered couplings, offering strong σ-donation and good thermal stability.[3][5]
Base and Solvent Selection
The base activates the boronic acid, forming a more nucleophilic "ate" complex required for transmetalation.[6] For hindered substrates, a moderately strong base is typically required to drive the reaction forward.
-
Recommended Bases: Potassium phosphate (K₃PO₄) is an excellent and broadly applicable choice. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective. Stronger bases like NaOH or KOtBu should be used with caution as they can promote side reactions like protodeboronation.[3]
-
Solvent Systems: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio) is a robust system that works well with inorganic bases like K₃PO₄. Anhydrous solvents like toluene or CPME can also be used, especially if protodeboronation is a concern.[3]
Experimental Protocol & Workflow
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Figure 2. General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Reagents and Equipment
| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 | Limiting Reagent |
| This compound | 220.88 | 1.2 | 1.2 | |
| XPhos Pd G3 Precatalyst | 863.82 | 0.02 | 0.02 | 2 mol % |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 2.0 | 2.0 | Finely powdered |
| 1,4-Dioxane | - | 4 mL | - | Anhydrous, degassed |
| Water | - | 1 mL | - | Degassed |
Equipment: Oven-dried round-bottom flask, magnetic stir bar, condenser, rubber septum, inert gas line (Argon or Nitrogen), syringes, needles.
Step-by-Step Procedure
-
Flask Preparation: To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and finely powdered K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Briefly open the flask and add the XPhos Pd G3 precatalyst (0.02 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and attach it to a condenser under an inert gas (Argon or Nitrogen). Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the solvents for 15-20 minutes. Using a syringe, add 5 mL of the degassed solvent mixture to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[3]
Optimization Data: The Impact of Ligand and Base
The following table illustrates typical results from an optimization screen for a challenging coupling, demonstrating the critical impact of catalyst system selection.
Model Reaction: this compound + 2-Bromo-1,3-dimethylbenzene
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (2.0 eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | < 5% |
| 2 | XPhos Pd G3 (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 88% |
| 3 | SPhos Pd G3 (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 94% |
| 4 | RuPhos Pd G3 (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 91% |
| 5 | XPhos Pd G3 (2) | - | Cs₂CO₃ | Toluene | 110 | 90% |
Data is illustrative and intended for comparison purposes.
Analysis: The data clearly shows that simple, less bulky ligands like PPh₃ are ineffective (Entry 1). In contrast, the use of modern Buchwald biarylphosphine ligands provides excellent yields (Entries 2-5), highlighting their necessity for overcoming the steric repulsion between the two ortho-substituted coupling partners.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or oxidized ligand.2. Insufficiently inert atmosphere (oxygen contamination).3. Impure reagents or solvents. | 1. Use a fresh, air-stable precatalyst like XPhos Pd G3.[3]2. Ensure the reaction setup is leak-proof and solvents are thoroughly degassed.[3]3. Use high-purity, anhydrous solvents and reagents. |
| Significant Protodeboronation | 1. Base is too strong or reaction temperature is too high.2. Presence of excess water acting as a proton source. | 1. Switch to a milder base (e.g., K₂CO₃, KF) or use less of a stronger base.[3]2. Run the reaction under anhydrous conditions using a solvent like toluene or CPME. |
| Formation of Homocoupled Byproducts | 1. Oxygen in the reaction vessel can lead to oxidative homocoupling of the boronic acid. | 1. Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction.[3] |
| Reaction Stalls | 1. Catalyst deactivation.2. Steric hindrance is too great for the chosen ligand/base combination. | 1. Consider a higher catalyst loading (e.g., 3-5 mol%).2. Screen a different class of bulky ligands (e.g., switch from XPhos to SPhos or RuPhos) or a stronger base like Cs₂CO₃. |
References
Application Notes and Protocols: Chan-Lam Cross-Coupling with (2,6-Dichloro-3-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chan-Lam Coupling Landscape
The Chan-Lam cross-coupling reaction has emerged as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-heteroatom bonds under remarkably mild conditions.[1][2] This copper-catalyzed reaction, which couples arylboronic acids with a diverse range of N-H and O-H containing compounds, offers a powerful alternative to traditional methods like the Buchwald-Hartwig and Ullmann couplings.[3][4] Its operational simplicity, tolerance to air and moisture, and the use of an inexpensive and abundant copper catalyst make it an attractive tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][5][6]
This guide focuses on a particularly intriguing, yet challenging substrate: (2,6-Dichloro-3-methoxyphenyl)boronic acid . The unique substitution pattern of this molecule—two sterically demanding ortho-chloro groups and a methoxy substituent—presents both opportunities and hurdles in Chan-Lam couplings. The insights and protocols detailed herein are designed to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
The Challenge and Opportunity of this compound
The structure of this compound dictates its reactivity in Chan-Lam couplings. The two ortho-chloro substituents create significant steric hindrance around the boronic acid moiety. This steric bulk can impede the crucial transmetalation step with the copper catalyst, potentially leading to lower reaction rates and yields.[7] Furthermore, the electronic nature of the substituents—the electron-withdrawing chloro groups and the electron-donating methoxy group—can influence the reactivity of the boronic acid. Arylboronic acids with electron-withdrawing groups can be less reactive in Chan-Lam couplings due to the difficulty in oxidizing the corresponding copper(II) intermediate.[5]
Despite these challenges, the (2,6-dichloro-3-methoxyphenyl) moiety is a valuable scaffold in medicinal chemistry. The chlorine atoms can serve as handles for further functionalization or can enhance binding to biological targets through halogen bonding. The methoxy group can influence solubility and metabolic stability. Therefore, mastering the Chan-Lam coupling with this specific boronic acid opens the door to a wide range of novel and potentially bioactive molecules.
Mechanistic Considerations in Chan-Lam Cross-Coupling
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing Chan-Lam couplings. The generally accepted catalytic cycle is depicted below:
Figure 1: A simplified representation of the Chan-Lam cross-coupling catalytic cycle.
The key steps involve the coordination of the nucleophile to the Cu(II) catalyst, followed by transmetalation with the arylboronic acid. The resulting complex undergoes oxidation to a Cu(III) species, which then reductively eliminates to form the desired C-N or C-O bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle.[1][8]
Experimental Protocols
The following protocols provide a starting point for the Chan-Lam coupling of this compound with various nucleophiles. Due to the steric hindrance of the boronic acid, longer reaction times and slightly elevated temperatures may be necessary compared to less hindered substrates. Optimization of the base, solvent, and copper source may be required for specific substrate combinations.
General Considerations:
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, although the reaction is known to tolerate some moisture.
-
Atmosphere: While the Chan-Lam coupling is famously tolerant of air, for sensitive substrates or to ensure reproducibility, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: N-Arylation of Primary Amines
This protocol describes the coupling of this compound with a primary aliphatic or aromatic amine.
Workflow Diagram:
Figure 2: General workflow for the Chan-Lam N-arylation protocol.
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the primary amine (1.2 equiv), and Cu(OAc)₂ (1.0-2.0 equiv).
-
Add the solvent (DCM or THF, to make a 0.1 M solution with respect to the boronic acid).
-
Add the base (pyridine or Et₃N, 2.0-4.0 equiv).
-
Seal the vial and stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-48 hours to reach completion.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.
Data Summary Table:
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 25 | 48 | Variable |
| 2 | Benzylamine | Et₃N | THF | 40 | 24 | Variable |
| 3 | Cyclohexylamine | Et₃N | DCM | 25 | 48 | Variable |
Yields are dependent on the specific amine substrate and may require optimization.
Protocol 2: O-Arylation of Phenols
This protocol details the synthesis of diaryl ethers via the coupling of this compound with a phenol.
Materials:
-
This compound
-
Phenol
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, combine this compound (1.5 equiv), the phenol (1.0 equiv), and Cu(OAc)₂ (1.0 equiv).
-
Add DCM to achieve a concentration of 0.1 M with respect to the phenol.
-
Add pyridine (2.0 equiv).
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with saturated aqueous NH₄Cl.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the residue by flash column chromatography to yield the diaryl ether.
Data Summary Table:
| Entry | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Pyridine | DCM | 25 | 72 | Variable |
| 2 | 4-Methoxyphenol | Pyridine | DCM | 25 | 48 | Variable |
| 3 | 2-Naphthol | Pyridine | DCM | 25 | 72 | Variable |
Yields are substrate-dependent and may require optimization.
Protocol 3: N-Arylation of N-Heterocycles
This protocol is for the coupling of this compound with N-H containing heterocycles like imidazole or pyrazole.
Materials:
-
This compound
-
N-Heterocycle (e.g., imidazole, pyrazole)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or 2,6-Lutidine
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the N-heterocycle (1.0 equiv), this compound (1.5-2.0 equiv), and Cu(OAc)₂ (1.0 equiv).
-
Add the solvent (MeOH or DCM, to a concentration of 0.1 M with respect to the heterocycle).
-
Add the base (pyridine or 2,6-lutidine, 2.0 equiv).
-
Stir the mixture at room temperature to 50 °C for 24-72 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with saturated aqueous NH₄Cl.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the crude product by flash column chromatography to obtain the N-arylated heterocycle.
Data Summary Table:
| Entry | N-Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | Pyridine | DCM | 25 | 48 | Variable |
| 2 | Pyrazole | 2,6-Lutidine | MeOH | 50 | 24 | Variable |
| 3 | Indazole | Pyridine | DCM | 40 | 48 | Variable |
Yields can vary significantly and optimization is recommended.
Troubleshooting and Optimization
-
Low Yields:
-
Steric Hindrance: Increase the reaction temperature (up to 80 °C) and/or reaction time. Consider using a more active copper source like copper(I) iodide (CuI) in the presence of an oxidant. The use of a ligand such as 1,10-phenanthroline may also be beneficial.
-
Poorly Reactive Nucleophile: Increase the amount of the boronic acid (up to 3.0 equiv). A stronger, non-nucleophilic base like DBU may be advantageous.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can be minimized by running the reaction under an inert atmosphere and using anhydrous solvents.
-
Protodeborylation: Ensure the reaction medium is not overly acidic. The choice of base is critical.
-
Conclusion
The Chan-Lam cross-coupling of this compound, while presenting challenges due to steric and electronic factors, is a highly valuable transformation for the synthesis of complex molecules. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this versatile building block. Careful optimization of reaction conditions, guided by a mechanistic understanding, will be key to achieving high yields and purity in the desired coupled products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: (2,6-Dichloro-3-methoxyphenyl)boronic acid in Materials Science Research
Introduction: The Strategic Role of Steric Hindrance and Electronic Tuning in Advanced Materials Synthesis
(2,6-Dichloro-3-methoxyphenyl)boronic acid is a specialized aromatic boronic acid that offers unique advantages in the synthesis of advanced organic materials. Its utility primarily stems from the strategic placement of substituents on the phenyl ring: two chlorine atoms at the ortho positions relative to the boronic acid group, and a methoxy group at the meta position. This specific substitution pattern imparts a combination of steric and electronic effects that are highly valuable for researchers in materials science, particularly in the fields of organic electronics and polymer chemistry.
The ortho-dichloro substitution creates significant steric hindrance around the boronic acid moiety. While this can present challenges in terms of reactivity, it also provides a powerful tool for controlling the three-dimensional structure of resulting polymers and macromolecules. This steric bulk can influence the dihedral angle between adjacent aromatic units in a conjugated polymer backbone, thereby modulating the electronic properties, solubility, and solid-state packing of the material. The electron-withdrawing nature of the chlorine atoms, coupled with the electron-donating effect of the methoxy group, allows for fine-tuning of the electronic landscape of the molecule, which is a critical aspect in the design of materials for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2][3]
These application notes will provide an in-depth guide to the use of this compound in materials science research, with a focus on its application in the synthesis of conjugated polymers via the Suzuki-Miyaura cross-coupling reaction. While direct literature on this specific molecule is limited, the protocols and principles outlined herein are based on established methodologies for similarly substituted and sterically hindered boronic acids.[4][5][6][7]
Core Application: Synthesis of Conjugated Polymers via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide in the presence of a palladium catalyst and a base.[8] This reaction is particularly well-suited for the synthesis of conjugated polymers, which are the active components in many organic electronic devices.
The use of this compound as a monomer in Suzuki polycondensation allows for the introduction of its unique structural and electronic features into a polymer chain. The steric hindrance from the ortho-chloro groups can lead to a more twisted polymer backbone, which can disrupt intermolecular π-π stacking. This often results in improved solubility and can influence the photophysical properties of the polymer.
Causality Behind Experimental Choices for Sterically Hindered Coupling
The success of a Suzuki-Miyaura coupling involving a sterically hindered partner like this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Catalyst and Ligand: Standard palladium catalysts may be inefficient for coupling sterically hindered substrates. The use of bulky, electron-rich phosphine ligands is often crucial. These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step with the organohalide. Furthermore, they can accelerate the reductive elimination step to release the desired product. Ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are excellent candidates.[5][6]
-
Base: The choice of base is critical for activating the boronic acid to facilitate transmetalation to the palladium center. For sterically hindered boronic acids, a stronger base may be required. However, the base must be compatible with the functional groups on the monomers. A common choice is an aqueous solution of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are effective and generally well-tolerated. Inorganic bases are often preferred as they are easily removed during workup.
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is often employed. This allows for the dissolution of both the organic-soluble monomers and catalyst, and the water-soluble inorganic base. The phase transfer of the activated boronate species to the organic phase is a key step in the catalytic cycle.
The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a detailed, step-by-step methodology for a representative Suzuki polycondensation reaction using this compound and a dibromo-comonomer.
Protocol 1: Synthesis of a Conjugated Copolymer
This protocol describes the synthesis of an alternating copolymer of this compound and 2,7-dibromo-9,9-dioctylfluorene.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Ratio |
| This compound | 851756-57-5 | 220.84 | 220.8 | 1.0 | 1.0 |
| 2,7-Dibromo-9,9-dioctylfluorene | 263143-66-0 | 548.56 | 548.6 | 1.0 | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 9.2 | 0.01 | 0.01 |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 657408-07-6 | 410.51 | 16.4 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 552.8 | 4.0 | 4.0 |
| Toluene | 108-88-3 | - | 20 mL | - | - |
| Deionized Water | 7732-18-5 | - | 5 mL | - | - |
| Aliquat 336 (Phase Transfer Catalyst) | 63393-96-4 | - | 2-3 drops | - | - |
Experimental Workflow:
Caption: Experimental workflow for the synthesis of a conjugated copolymer.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, combine this compound (220.8 mg, 1.0 mmol), 2,7-dibromo-9,9-dioctylfluorene (548.6 mg, 1.0 mmol), and potassium carbonate (552.8 mg, 4.0 mmol).
-
Solvent Addition and Degassing: Add toluene (20 mL), deionized water (5 mL), and Aliquat 336 (2-3 drops) to the flask. Seal the flask with a rubber septum and degas the mixture by bubbling argon through it for 30 minutes while stirring.
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and SPhos (16.4 mg, 0.04 mmol) in 2 mL of degassed toluene. The solution should be prepared under an inert atmosphere.
-
Reaction Initiation: Using a syringe, transfer the catalyst solution to the reaction flask. Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Reaction Monitoring: The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC) by taking small aliquots from the reaction mixture at regular intervals. The reaction is typically run for 24-48 hours.
-
End-capping: After the desired molecular weight is achieved, the polymerization can be terminated by adding a small amount of phenylboronic acid (to cap any remaining bromide end groups) or 1-bromobenzene (to cap any remaining boronic acid end groups) and stirring for an additional 2-4 hours.
-
Polymer Precipitation: Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of vigorously stirring methanol. The polymer will precipitate as a fibrous solid.
-
Purification: Collect the crude polymer by filtration. To remove catalyst residues and low molecular weight oligomers, the polymer should be purified by Soxhlet extraction with methanol, acetone, and hexane sequentially. The purified polymer is then extracted with chloroform or toluene.
-
Final Precipitation and Drying: The polymer solution in chloroform or toluene is concentrated and then precipitated again into methanol. The final polymer is collected by filtration and dried under vacuum at 60 °C for 24 hours.
Self-Validation and Characterization:
The successful synthesis of the target polymer should be confirmed through a series of characterization techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the successful incorporation of both monomer units.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To identify glass transition temperatures and other thermal events.
-
UV-Vis and Photoluminescence Spectroscopy: To investigate the optical and electronic properties of the new material.
Conclusion and Future Perspectives
This compound represents a valuable, albeit underutilized, building block for the synthesis of advanced organic materials. The steric and electronic properties conferred by its unique substitution pattern offer a route to materials with tailored properties for a range of applications in organic electronics. The protocols detailed in these application notes provide a robust starting point for researchers to explore the potential of this and other sterically demanding boronic acids in the creation of novel functional polymers. Future work could involve the copolymerization of this monomer with a wider range of comonomers to create a library of materials with systematically varied properties, paving the way for their integration into next-generation electronic devices.
References
- 1. Applications of Phenylboronic Acid Series Compounds in Optoelectronic Materials [lingzhiyuechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Challenges of ortho-Substitution: Advanced Protecting Group Strategies for Phenylboronic Acids
Introduction: The Unique Hurdle of ortho-Substitution
ortho-Substituted phenylboronic acids are indispensable building blocks in modern organic synthesis, particularly in the realm of pharmaceuticals and materials science. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of sterically congested biaryl systems, which are prevalent in many biologically active molecules. However, the very proximity of the ortho-substituent to the boronic acid moiety introduces a unique set of challenges that can hinder their effective utilization.
The primary obstacles encountered with these substrates are twofold:
-
Steric Hindrance: The substituent at the ortho-position can physically obstruct the approach of reagents to the boron center. This steric congestion can significantly slow down or even completely inhibit crucial steps in reactions like the Suzuki-Miyaura coupling, particularly the transmetalation step.[1]
-
Increased Susceptibility to Protodeboronation: ortho-Substituents can influence the electronic properties of the boronic acid, often making it more prone to protodeboronation—the undesired cleavage of the C–B bond and its replacement with a C–H bond.[2][3] This side reaction reduces the yield of the desired coupled product and complicates purification.
To circumvent these issues, the use of protecting groups for the boronic acid functionality has become an essential strategy. A suitable protecting group can modulate the reactivity of the boronic acid, enhance its stability, and facilitate its purification and handling. This application note provides a detailed guide to the most effective protecting group strategies for ortho-substituted phenylboronic acids, with a focus on field-proven protocols and the chemical rationale behind them.
Key Protecting Groups for ortho-Substituted Phenylboronic Acids
Several protecting groups have been developed for boronic acids, but their efficacy with sterically hindered ortho-substituted systems varies. Here, we focus on the most robust and widely adopted strategies: N-methyliminodiacetic acid (MIDA), pinacol, and emerging alternatives like 1,8-diaminonaphthalene (dan) and anthranilamide (AAM).
N-Methyliminodiacetic Acid (MIDA): The Gold Standard for Stability and Control
N-methyliminodiacetic acid (MIDA) has emerged as a superior protecting group for boronic acids, especially for challenging substrates.[4][5][6] MIDA boronates are air-stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by silica gel chromatography.[7] The MIDA ligand forms a tetracoordinate, sp³-hybridized boron center, which effectively "masks" the Lewis acidic p-orbital of the boronic acid, rendering it unreactive in anhydrous cross-coupling conditions.[8]
This unique stability allows for the sequential, controlled reaction of multiple boronic acid functionalities within the same molecule, a strategy known as iterative cross-coupling.[8]
Figure 1. General workflow for the protection, reaction, and deprotection of ortho-substituted phenylboronic acids using the MIDA protecting group.
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
ortho-Substituted phenylboronic acid (1.0 equiv)
-
N-Methyliminodiacetic acid (MIDA) (1.0 equiv)
-
Polyethylene glycol 300 (PEG-300) or Dimethyl sulfoxide (DMSO)
-
Molecular sieves (for DMSO method)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Magnetic stirrer and heating source
-
To a reaction vessel, add the ortho-substituted phenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).
-
Add PEG-300 (to a concentration of ~1 M) or DMSO. If using DMSO, add activated 4 Å molecular sieves.
-
Heat the reaction mixture. For the PEG-300 method, heating to 160°C for 10 minutes in a sealed vessel (e.g., microwave reactor) is often sufficient.[10] For the DMSO method, refluxing under Dean-Stark conditions to remove water is a common approach.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The purification procedure will depend on the solvent used. For the PEG-300 method, the product may precipitate upon cooling or with the addition of an anti-solvent. For the DMSO method, the solvent is typically removed under high vacuum, and the residue is purified by column chromatography on silica gel.
Materials:
-
MIDA-protected boronate (1.0 equiv)
-
1 M aqueous Sodium Hydroxide (NaOH) or saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Magnetic stirrer
-
Dissolve the MIDA-protected boronate in THF or MeOH.
-
Add an excess of 1 M aqueous NaOH or saturated aqueous NaHCO₃.
-
Stir the mixture vigorously at room temperature. Deprotection is typically rapid, often completing within 10-30 minutes with NaOH and a few hours with NaHCO₃.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the resulting free boronic acid can often be used directly in the subsequent reaction after an appropriate workup to remove the MIDA ligand and adjust the pH.
Pinacol Esters: A Readily Accessible and Versatile Option
Pinacol esters are one of the most common and easily prepared derivatives of boronic acids.[5] They are generally more stable than the free boronic acids and can be purified by column chromatography.[12] While not as robust as MIDA boronates, pinacol esters offer a good balance of stability and reactivity, making them suitable for many applications involving ortho-substituted systems.
Figure 2. General workflow for the protection, reaction, and deprotection of ortho-substituted phenylboronic acids using the pinacol protecting group.
Materials:
-
ortho-Substituted phenylboronic acid (1.0 equiv)
-
Pinacol (1.0-1.2 equiv)
-
Toluene or other suitable solvent for azeotropic removal of water
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating source
Procedure: [13]
-
To a round-bottom flask, add the ortho-substituted phenylboronic acid and pinacol.
-
Add a sufficient amount of toluene to allow for efficient stirring and azeotropic distillation.
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly or purified by column chromatography on silica gel or recrystallization.
Deprotection of pinacol esters can be more challenging than MIDA boronates, often requiring harsher conditions.
Method A: Acidic Hydrolysis [14]
Materials:
-
Pinacol-protected boronate (1.0 equiv)
-
Aqueous acid (e.g., 1 M HCl)
-
Organic solvent (e.g., THF, acetone)
-
Magnetic stirrer
Procedure:
-
Dissolve the pinacol boronate in a suitable organic solvent.
-
Add the aqueous acid.
-
Stir the mixture, and if necessary, gently heat to facilitate hydrolysis.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup to isolate the free boronic acid.
Method B: Transesterification with Phenylboronic Acid [15]
This method relies on driving the equilibrium by using an excess of a sacrificial boronic acid.
Materials:
-
Pinacol-protected boronate (1.0 equiv)
-
Phenylboronic acid (5.0 equiv)
-
Diethyl ether
-
Water
-
Magnetic stirrer
Procedure:
-
In a flask, create a biphasic mixture of the pinacol-protected boronate in diethyl ether and phenylboronic acid in water.
-
Stir the mixture vigorously at room temperature for several hours.
-
The free boronic acid product, if water-soluble, will partition into the aqueous phase, while the phenylboronic acid pinacol ester will remain in the organic phase.
-
Separate the layers and wash the aqueous phase with fresh diethyl ether.
-
The aqueous solution containing the desired free boronic acid can then be used, or the product can be isolated by evaporation of the water.
Emerging Protecting Groups: Expanding the Toolbox
While MIDA and pinacol are the workhorses, other protecting groups offer unique advantages in specific contexts.
-
1,8-Diaminonaphthalene (dan): This protecting group forms a highly stable boronate that is resistant to a wide range of conditions.[5] Deprotection is typically achieved under acidic conditions.[5] Recent studies have also shown that dan-protected arylboronic acids can participate directly in Suzuki-Miyaura couplings in the presence of KOt-Bu, obviating the need for a separate deprotection step.[16][17]
Protection Protocol: A mixture of the boronic acid and 1,8-diaminonaphthalene in toluene is refluxed for a couple of hours. The product often precipitates upon cooling and can be isolated by filtration.[18]
-
Anthranilamide (AAM): AAM serves as a bifunctional modifier, acting as both a protecting group and an ortho-directing group for C-H functionalization.[2][4][19][20] The AAM-protected boronate is stable under Suzuki-Miyaura conditions, allowing for iterative synthesis.[2] Deprotection is achieved with acid.[20]
Comparative Analysis of Protecting Groups
The choice of protecting group is critical and depends on the specific requirements of the synthetic route.
| Protecting Group | Protection Conditions | Stability | Deprotection Conditions | Key Advantages for ortho-Substituted Systems |
| MIDA | Boronic acid, MIDA, heat (DMSO or PEG-300)[9][10] | Excellent; stable to chromatography, air, and anhydrous coupling conditions[7] | Mild aqueous base (e.g., 1M NaOH, NaHCO₃) at room temperature[5][8] | High stability prevents protodeboronation; enables iterative cross-coupling. |
| Pinacol | Boronic acid, pinacol, azeotropic removal of water[13] | Good; generally stable to chromatography, but can hydrolyze[12][21] | Acidic hydrolysis (e.g., HCl) or transesterification[14][15] | Readily accessible and inexpensive; suitable for many standard applications. |
| dan | Boronic acid, 1,8-diaminonaphthalene, toluene, reflux[18] | Very high[5] | Acidic hydrolysis[5] or direct coupling with KOt-Bu[16] | Exceptional stability; potential for direct use in coupling reactions. |
| AAM | Boronic acid, anthranilamide | Good; stable to Suzuki-Miyaura coupling[2] | Acidic conditions[20] | Acts as both a protecting and an ortho-directing group.[2][4][19] |
Conclusion and Future Outlook
The strategic use of protecting groups is paramount for the successful application of ortho-substituted phenylboronic acids in organic synthesis. MIDA boronates offer unparalleled stability and control, making them the preferred choice for complex, multi-step syntheses and for substrates prone to decomposition. Pinacol esters provide a practical and cost-effective alternative for less demanding applications. Emerging protecting groups like "dan" and "AAM" are expanding the synthetic chemist's toolkit, offering unique reactivity profiles and functionalities.
As the demand for structurally complex molecules continues to grow, the development of new and more efficient protecting group strategies will remain a key area of research. Future innovations will likely focus on protecting groups that can be installed and removed under even milder and more orthogonal conditions, further enabling the synthesis of novel compounds for drug discovery and materials science.
References
- 1. Regioselective routes to orthogonally-substituted aromatic MIDA boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01141A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. MIDA Boronates [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. ftp.orgsyn.org [ftp.orgsyn.org]
- 14. reddit.com [reddit.com]
- 15. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. TCI Practical Example: Protection of the Boronic Acid with 1,8-Diaminonaphthalene | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 19. Anthranilamide: a simple, removable ortho-directing modifier for arylboronic acids serving also as a protecting group in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent protodeboronation of (2,6-Dichloro-3-methoxyphenyl)boronic acid
A Guide to Preventing Protodeboronation in Suzuki-Miyaura Coupling Reactions
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with (2,6-Dichloro-3-methoxyphenyl)boronic acid, specifically the undesired side reaction of protodeboronation. As Senior Application Scientists, we have compiled this resource based on mechanistic principles and field-proven troubleshooting strategies to help you achieve successful cross-coupling outcomes.
Frequently Asked Questions (FAQs): Initial Troubleshooting
Q1: I'm seeing a significant amount of 2,4-dichloroanisole as a byproduct in my Suzuki-Miyaura reaction. What is happening?
A1: You are observing protodeboronation, a common and often frustrating side reaction in which the C–B bond of the boronic acid is cleaved and replaced by a C–H bond. For your specific substrate, this compound, this process yields 2,4-dichloroanisole. This particular boronic acid is highly susceptible to this reaction due to a combination of two key factors:
-
Steric Hindrance: The two chlorine atoms in the ortho positions (2 and 6) to the boronic acid group create significant steric bulk. This can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Electronic Effects: The methoxy group at the 3-position is electron-donating, increasing the electron density of the aromatic ring. Electron-rich arylboronic acids are known to be more prone to protodeboronation.
When the desired productive coupling is slow, the competing protodeboronation pathway has more time to occur, leading to the formation of your byproduct and reduced yield.
Q2: My reaction worked once but is now failing with high levels of protodeboronation. What are the most critical parameters to check?
A2: Reproducibility issues with sensitive substrates often point to subtle variations in reaction conditions. The most critical parameters influencing protodeboronation are:
-
Base: The type, strength, and concentration of the base are paramount. Strong bases and high pH can significantly accelerate protodeboronation.
-
Temperature: Higher temperatures increase the rate of all reactions, including protodeboronation. Often, the activation energy for protodeboronation is lower than that of the desired coupling, making it dominant at elevated temperatures.
-
Catalyst Activity: An inefficient or partially deactivated catalyst system will slow the Suzuki coupling, giving the protodeboronation side reaction a kinetic advantage.
-
Water Content: While Suzuki couplings often benefit from some water, excess water can serve as the proton source for protodeboronation.
A logical troubleshooting workflow is essential to diagnose the issue systematically.
Caption: A logical workflow for troubleshooting protodeboronation.
Core Mitigation Strategies: A Deeper Dive
This section provides detailed answers and protocols to proactively prevent protodeboronation.
Q3: Which base should I choose and why?
A3: The choice of base is critical. Base-catalyzed protodeboronation proceeds through the formation of a boronate anion ([ArB(OH)₃]⁻), which is then protonated. Stronger bases increase the equilibrium concentration of this highly reactive boronate species. Therefore, using a milder base is one of the most effective strategies.
| Base | Typical pKa (Conjugate Acid) | Recommendation |
| NaOH, KOH | ~15.7 | Not Recommended. These strong bases create a high pH environment that strongly promotes protodeboronation. |
| K₂CO₃, Cs₂CO₃ | ~10.3 | Good Choice. Carbonates provide sufficient basicity for the catalytic cycle but are less aggressive than hydroxides. Often a good starting point for optimization. |
| K₃PO₄ | ~12.3 (3rd dissoc.) | Excellent Choice. Potassium phosphate is widely regarded as one of the best bases for suppressing protodeboronation in challenging Suzuki couplings. It is effective without being overly harsh. |
| CsF, KF | ~3.2 | Specialized Choice. Fluoride ions can play a dual role by activating the boronic acid. Cesium fluoride is particularly effective, often in anhydrous conditions. |
Expert Insight: We recommend starting with K₃PO₄ . Its efficacy stems from providing a sufficiently basic environment to facilitate the catalytic cycle while minimizing the rate of the competing base-catalyzed protodeboronation.
Q4: How can I use kinetics to my advantage? Should I change my catalyst?
A4: Absolutely. The core of the problem is the competition between two reaction rates: the desired C-C coupling and the undesired C-B cleavage. To prevent protodeboronation, you must ensure that the rate of the Suzuki-Miyaura coupling is significantly faster than the rate of protodeboronation.
Technical Support Center: Optimizing Suzuki Coupling with (2,6-Dichloro-3-methoxyphenyl)boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on challenging substrates like (2,6-Dichloro-3-methoxyphenyl)boronic acid. The inherent steric hindrance and electronic properties of this substrate often necessitate careful tuning of reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and hurdles encountered when working with sterically hindered and electronically deactivated boronic acids.
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the most probable causes?
A1: Low or no yield with this substrate is a common issue and can typically be attributed to one or more of the following factors:
-
Steric Hindrance: The two chlorine atoms ortho to the boronic acid group create significant steric bulk, which can impede the crucial transmetalation step of the catalytic cycle.[1]
-
Catalyst Inactivity: The palladium catalyst may not be effectively converted to its active Pd(0) state, or it may be deactivated during the reaction.[1]
-
Inefficient Oxidative Addition: If your aryl halide partner is also sterically hindered or electron-rich, the initial oxidative addition step may be slow.[2]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and maintaining catalyst stability and reagent solubility.[3]
Q2: What is the first and most critical parameter I should focus on for optimization?
A2: The catalyst and ligand system is paramount for overcoming the challenges posed by this compound. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[1] You should prioritize screening bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily accommodate sterically demanding substrates.[5]
Q3: How does the choice of base impact the reaction with this specific boronic acid?
A3: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[2][6] For sterically hindered boronic acids, a stronger, non-nucleophilic base is often required.
-
Commonly effective bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for difficult couplings.[2]
-
Avoid: Strong alkoxide bases may not be ideal as they can promote side reactions.[7]
Q4: Is water a necessary component in the solvent system?
A4: While not always strictly necessary, the presence of a small amount of water in aprotic polar solvents like dioxane or THF can be beneficial. Water can help to solubilize the inorganic base and facilitate the formation of the active boronate species.[2][8] However, excessive water can lead to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen.[9] For highly sensitive substrates, anhydrous conditions may be required.[2]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting your Suzuki coupling reaction with this compound.
Problem 1: Low or No Product Formation
If you are observing minimal or no desired product, a systematic approach to identifying the bottleneck in the catalytic cycle is necessary.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand System: As this is the most critical factor, begin here.
-
Rationale: The steric hindrance of this compound requires a ligand that is both bulky and electron-donating. Bulky ligands facilitate the final reductive elimination step, while electron-rich ligands promote the initial oxidative addition, especially with less reactive aryl chlorides.[4][10]
-
Recommendation: Switch to a Buchwald-type ligand such as SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand.[1] Using a pre-catalyst (e.g., XPhos Pd G3) can also be beneficial as they are often more stable and readily form the active Pd(0) species.[11]
-
-
Base and Solvent System:
-
Rationale: Inadequate activation of the boronic acid is a common failure point. The base must be strong enough to form the boronate, and the solvent must facilitate this process while keeping all components in solution.[2]
-
Recommendation: Use a finely powdered, strong inorganic base like K₃PO₄ or Cs₂CO₃.[2] Aprotic polar solvents such as 1,4-dioxane, THF, or toluene, often with a small amount of water (e.g., 10:1 solvent:water ratio), are good starting points.[5][7]
-
-
Reaction Temperature:
-
Rationale: Suzuki couplings with challenging substrates often require elevated temperatures to overcome the activation energy barriers for the various steps in the catalytic cycle.[7]
-
Recommendation: A temperature range of 80-110 °C is typical.[11] If you are seeing decomposition, you may need to find a balance between a lower temperature and a more active catalyst system.
-
Problem 2: Significant Side Product Formation
Even with product formation, side reactions can drastically lower your isolated yield.
Common Side Reactions and Solutions:
| Side Reaction | Description | Probable Causes | Recommended Solutions |
| Protodeboronation | Replacement of the boronic acid group with a hydrogen atom. | Excess water, harsh basic conditions, or high temperatures.[9][12] | Use anhydrous and degassed solvents, consider a milder base, or convert the boronic acid to a more stable form like a pinacol ester or MIDA boronate.[2][13] |
| Homocoupling | Coupling of two boronic acid molecules. | Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a different catalytic cycle.[10] | Ensure thorough degassing of the reaction mixture and maintain a positive inert atmosphere (Argon or Nitrogen).[9] |
| Dehalogenation | Replacement of the halogen on your aryl halide with a hydrogen atom. | The palladium complex may react with a hydride source in the reaction mixture (e.g., solvent, base).[10] | Switch to an aprotic solvent, and avoid strong alkoxide bases if possible.[7] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a robust starting point and may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[11]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[11]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[11]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography.[11]
Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle with key steps.[14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For challenging substrates, this step can be slow and is often accelerated by electron-rich ligands.[14]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. This step is often the most sensitive to steric hindrance.[5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[14]
By understanding these steps, you can better diagnose which part of your reaction is failing and select the appropriate corrective measures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Identifying and minimizing side reactions of (2,6-Dichloro-3-methoxyphenyl)boronic acid
Welcome to the technical support center for (2,6-Dichloro-3-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and optimize the use of this sterically hindered and electronically complex building block in chemical synthesis. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and innovate in your own research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish and gives low yields. What is the likely cause?
A1: The primary challenge with this substrate is severe steric hindrance from the two ortho-chloro substituents. This bulkiness can significantly slow down both the transmetalation and reductive elimination steps of the catalytic cycle. Standard Suzuki-Miyaura conditions, particularly those using less bulky ligands like triphenylphosphine (PPh₃), are often ineffective. You will likely need to employ specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) and carefully optimize your base and solvent system to achieve good conversion.[1][2][3]
Q2: I am observing a significant amount of 1,3-dichloro-2-methoxybenzene as a byproduct. What is this and how can I prevent it?
A2: This byproduct is the result of a common side reaction called protodeboronation , where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water, alcohol, or even acidic protons on other reagents).[4] Arylboronic acids with electron-withdrawing groups, like the chloro-substituents on your molecule, can be more susceptible to this side reaction under certain pH conditions. Minimizing water content, choosing the appropriate base, and using anhydrous solvents can help suppress protodeboronation.
Q3: My reaction mixture is turning dark, and I'm isolating a symmetrical biaryl, 3,3'-Dimethoxy-2,2',6,6'-tetrachlorobiphenyl, as a major impurity. What's happening?
A3: You are observing homocoupling , a side reaction where two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen and can be particularly problematic when using a Pd(II) precatalyst (like Pd(OAc)₂), as the reduction to the active Pd(0) can be initiated by the homocoupling of the boronic acid.[5] To mitigate this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst with a bulky ligand can also significantly reduce homocoupling.[5]
Q4: How should I purify crude this compound or remove it after a reaction?
A4: Purification can be challenging. Standard silica gel chromatography can be difficult due to the polarity of boronic acids and their tendency to streak. Recrystallization from a suitable solvent system is often a good first approach.[6][7] For removing unreacted boronic acid from a reaction mixture, a basic aqueous wash can be effective as boronic acids are weakly acidic and will partition into the aqueous layer as the boronate salt.[8] Another effective method is to form a salt by treating the crude material with a base, isolating the salt by extraction or filtration, and then re-acidifying to obtain the purified boronic acid.[9]
Troubleshooting Guide: Side Reactions & Mitigation
The unique structure of this compound, with its di-ortho-chloro substitution and meta-methoxy group, predisposes it to specific side reactions. Understanding these pathways is key to minimizing them.
Protodeboronation: The Unwanted Proton Swap
Protodeboronation is the protonolysis of the C–B bond, leading to the formation of 1,3-dichloro-2-methoxybenzene. This reaction can be catalyzed by both acid and base.
Mechanism of Protodeboronation
Caption: General mechanism of protodeboronation.
| Causative Factor | Scientific Rationale | Mitigation Strategy |
| Presence of Water/Protic Solvents | Water is a common proton source for protodeboronation, especially under basic conditions where the boronate anion is formed.[8] | Use anhydrous solvents (e.g., toluene, dioxane, THF) and ensure all glassware is thoroughly dried. |
| Inappropriate Base | Strong bases can deprotonate water, increasing the concentration of hydroxide which can participate in base-catalyzed protodeboronation. Very acidic conditions can also promote this side reaction.[8] | Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃. Avoid strong aqueous bases if possible. If using a strong base like an alkoxide, ensure rigorously anhydrous conditions. |
| High Temperatures & Long Reaction Times | Increased thermal energy and extended reaction times can provide more opportunity for this side reaction to occur, especially if the desired coupling is slow. | Optimize the catalytic system to increase the rate of the desired Suzuki coupling, thereby reducing the required reaction time. |
| Conversion to Boronate Esters | In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can protect it from protodeboronation until it is needed in the catalytic cycle.[4] | Consider using the corresponding boronate ester of this compound as the coupling partner. |
Homocoupling: The Dimerization Problem
Homocoupling results in the formation of 3,3'-Dimethoxy-2,2',6,6'-tetrachlorobiphenyl. This reaction is primarily mediated by Pd(II) species and exacerbated by the presence of oxygen.
Minimizing Homocoupling Workflow
Caption: Workflow to minimize boronic acid homocoupling.
| Causative Factor | Scientific Rationale | Mitigation Strategy |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway.[5] | Rigorously degas all solvents and reagents before use and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Use of Pd(II) Precatalysts | Pd(II) sources like Pd(OAc)₂ or PdCl₂ require an in situ reduction to Pd(0) to enter the catalytic cycle. This reduction can be mediated by the homocoupling of two boronic acid molecules, generating the undesired dimer.[5] | Use a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄. Alternatively, use modern, well-defined precatalysts (e.g., Buchwald precatalysts) that are designed to cleanly generate the active Pd(0) species. |
| Ligand Choice | Less bulky ligands may not sufficiently shield the palladium center, allowing for the side reactions that lead to homocoupling. | Employ bulky, electron-rich phosphine ligands. The steric hindrance provided by these ligands can disfavor the formation of intermediates required for homocoupling.[3] |
Experimental Protocols
Recommended Starting Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with an aryl bromide. Due to the steric hindrance, optimization will likely be necessary.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (3.0 equivalents)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and SPhos.
-
Seal the reaction vessel with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane to the vial containing the catalyst and ligand, and swirl to dissolve.
-
Transfer the catalyst solution to the reaction vessel via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Rationale for Choices:
-
Pd₂(dba)₃/SPhos: This combination provides a source of Pd(0) and a bulky, electron-rich ligand (SPhos) that is highly effective for coupling sterically hindered substrates.[3] SPhos promotes the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the oxidative addition step and facilitates the difficult reductive elimination.
-
K₃PO₄: A moderately weak base that is effective in many challenging Suzuki couplings and can help minimize base-mediated side reactions like protodeboronation.[10]
-
1,4-Dioxane: A common, anhydrous, aprotic solvent suitable for Suzuki-Miyaura reactions, especially at elevated temperatures.[1]
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Strategies for Enhancing the Solubility of (2,6-Dichloro-3-methoxyphenyl)boronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with (2,6-Dichloro-3-methoxyphenyl)boronic acid in their reaction media. The sterically hindered and electron-deficient nature of this particular boronic acid often leads to poor solubility, which can significantly impede reaction kinetics and overall yield in critical transformations like the Suzuki-Miyaura cross-coupling. This document provides a series of troubleshooting strategies and in-depth explanations to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?
The solubility of this compound is influenced by several factors inherent to its molecular structure. The two chlorine atoms at the ortho positions to the boronic acid group create significant steric hindrance, which can interfere with solvent interaction. Additionally, the electron-withdrawing nature of the chlorine atoms and the methoxy group's position can affect the polarity and crystalline structure of the solid, making it less amenable to dissolution in common organic solvents. Boronic acids are also known to form cyclic anhydrides (boroxines) upon dehydration, which can have different solubility profiles from the monomeric acid.
Q2: I'm performing a Suzuki-Miyaura coupling. Can I just add more solvent to dissolve the boronic acid?
While increasing the solvent volume might seem like a straightforward solution, it can have detrimental effects on your reaction. Excessive dilution can decrease the effective concentration of your reactants and catalyst, leading to slower reaction rates and potentially incomplete conversion. A more effective approach is to optimize the solvent system itself or to employ additives that enhance solubility without significantly increasing the reaction volume.
Q3: Will heating the reaction mixture improve the solubility and the reaction outcome?
Heating can increase the solubility of the boronic acid and often accelerates the rate of Suzuki-Miyaura coupling reactions. However, it's a double-edged sword. Many boronic acids, especially those that are sterically hindered or electronically modified, are susceptible to decomposition at elevated temperatures through processes like protodeboronation.[1] It is crucial to find a thermal window that maximizes solubility and reaction rate while minimizing degradation. A careful temperature screening experiment is highly recommended.
Q4: Are there alternative forms of the boronic acid I can use that might have better solubility?
Yes, converting the boronic acid to a boronic ester, such as a pinacol ester, can significantly improve its solubility in organic solvents and also enhance its stability.[2][3] Another effective strategy is to form a diethanolamine (DABO) boronate complex. These complexes are often crystalline, air-stable solids that can be used directly in coupling reactions and tend to have improved solubility characteristics in certain solvent systems.[4][5]
Troubleshooting Guide: Enhancing Solubility
This section provides detailed protocols and explanations to address the poor solubility of this compound.
Issue 1: Poor Solubility in Aprotic Solvents (e.g., Toluene, Dioxane, THF)
Many standard Suzuki-Miyaura coupling reactions utilize aprotic solvents. However, the polarity of these solvents may not be optimal for dissolving highly substituted boronic acids.
Root Cause Analysis:
The polarity mismatch between the boronic acid and the solvent is a primary cause. The presence of the polar boronic acid group (-B(OH)2) contrasts with the nonpolar nature of solvents like toluene. While THF and dioxane are more polar, they may still be insufficient.
Solutions & Experimental Protocols:
Solution 1.1: Employ a Co-Solvent System
The addition of a polar co-solvent can dramatically improve solubility.
-
Protocol 1.1.1: Aprotic/Protic Co-Solvent System
-
To your reaction vessel, add the this compound, your coupling partner, and the palladium catalyst/ligand.
-
Add the primary aprotic solvent (e.g., toluene, dioxane) to constitute 70-80% of the total reaction volume.
-
Add a polar protic co-solvent such as isopropanol or n-butanol to make up the remaining 20-30% of the volume.
-
Stir the mixture at room temperature for 10-15 minutes to assess dissolution before adding the base and proceeding with the reaction. Water is also a common and effective co-solvent in many Suzuki-Miyaura reactions.[6][7]
-
Solution 1.2: Utilize a More Polar Aprotic Solvent
Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be excellent for dissolving challenging boronic acids. However, be mindful that they can also influence catalyst activity and stability.
-
Protocol 1.2.1: High-Polarity Aprotic Solvent System
-
In your reaction vessel, dissolve the this compound in DMF or a mixture of DMF and another aprotic solvent (e.g., 1:1 Toluene/DMF).
-
Add the remaining reagents (coupling partner, catalyst, ligand, and base).
-
Proceed with the reaction, paying close attention to potential side reactions or catalyst deactivation, which can sometimes be more prevalent in these solvents.
-
Issue 2: Insufficient Solubility in Biphasic (Organic/Aqueous) Systems
Biphasic systems are common in Suzuki-Miyaura reactions, as the inorganic base is typically dissolved in the aqueous phase. Poor transfer of the boronic acid or its activated form to the catalytic cycle can be a major roadblock.
Root Cause Analysis:
The boronic acid may have limited solubility in both the organic and aqueous phases, hindering its ability to interact with the base and the palladium catalyst at the phase interface. The base plays a crucial role in activating the boronic acid, often by forming a more nucleophilic boronate species.[6][8] If the boronic acid cannot access the base, this activation step is inhibited.
Solutions & Experimental Protocols:
Solution 2.1: Introduce a Phase-Transfer Catalyst (PTC)
A PTC can facilitate the transfer of the boronate anion from the aqueous or solid phase into the organic phase where the catalytic reaction occurs.
-
Protocol 2.1.1: Using a Quaternary Ammonium Salt
-
Set up your reaction with the standard biphasic solvent system (e.g., Toluene/Water).
-
Add this compound, your coupling partner, palladium catalyst/ligand, and the aqueous base (e.g., K₂CO₃, K₃PO₄).
-
Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-5 mol%).
-
Ensure vigorous stirring to maximize the interfacial area between the two phases. The use of a PTC can lead to significant rate enhancements.[9][10][11][12]
-
Solution 2.2: Modify the Base
The choice of base can impact the solubility of the boronic acid and the nature of the active boronate species.
-
Protocol 2.2.1: Using an Organic Soluble Base
-
Consider replacing the inorganic base with an organic-soluble base like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent system (e.g., anhydrous dioxane or THF). This eliminates the biphasic nature of the reaction and can improve the solubility of all components in a single phase.
-
Issue 3: Boronic Acid Decomposition Competing with Dissolution
In some cases, the conditions required to dissolve the boronic acid (e.g., elevated temperature) may also promote its degradation.
Root Cause Analysis:
Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway for boronic acids, particularly at higher temperatures and in the presence of water or other protic species.[1] For sterically hindered boronic acids, the rate of productive coupling might be slow, giving more time for decomposition to occur.
Solutions & Experimental Protocols:
Solution 3.1: In-situ Generation from a Stable Precursor
Using a more stable derivative of the boronic acid that slowly releases the active species under the reaction conditions can maintain a low, steady concentration of the boronic acid, minimizing decomposition.
-
Protocol 3.1.1: Slow Release from MIDA Boronates
-
Synthesize the N-methyliminodiacetic acid (MIDA) boronate of this compound. MIDA boronates are exceptionally stable and can be easily handled and purified.[13]
-
Use the MIDA boronate directly in the Suzuki-Miyaura coupling reaction under standard conditions. The MIDA group is cleaved in the presence of an aqueous base, slowly releasing the boronic acid for the catalytic cycle.
-
-
Protocol 3.1.2: Using Pinacol Esters with Gradual Hydrolysis
-
Prepare the pinacol ester of this compound.
-
In a biphasic reaction system, the aqueous base will slowly hydrolyze the pinacol ester to the corresponding boronic acid, which is then consumed in the catalytic cycle. This slow, in-situ generation can prevent the buildup of high concentrations of the potentially unstable boronic acid.[1]
-
Data Summary: Solvent & Additive Selection
The following table provides a general guide for solvent and additive selection. The optimal conditions should always be determined experimentally for your specific reaction.
| Strategy | Solvent System | Additive/Modification | Rationale |
| Co-Solvent | Toluene/IPA (4:1) | - | Increases polarity of the medium to aid dissolution. |
| Polar Aprotic | DMF or Dioxane | - | High polarity effectively dissolves the boronic acid. |
| Phase Transfer | Toluene/H₂O (2:1) | TBAB (2-5 mol%) | Facilitates transport of boronate to the organic phase.[12] |
| Anhydrous | Anhydrous Dioxane | KOtBu (base) | Creates a single-phase system with a strong, soluble base. |
| Slow Release | Dioxane/H₂O (5:1) | Use of MIDA Boronate | In-situ generation from a stable precursor to minimize degradation.[13] |
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing (2,6-Dichloro-3-methoxyphenyl)boronic acid and Boroxine Formation
Welcome to the technical support center for (2,6-Dichloro-3-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this sterically hindered and electronically complex boronic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on the formation and management of its boroxine anhydride. Our goal is to empower you with the expertise to ensure the integrity of your starting material and the success of your synthetic endeavors.
Understanding the Challenge: The Boronic Acid-Boroxine Equilibrium
Boronic acids have a natural propensity to undergo dehydration, a reversible process where three molecules of the acid condense to form a six-membered ring with alternating boron and oxygen atoms, known as a boroxine, releasing three molecules of water. This equilibrium is a critical factor in the handling, storage, and reactivity of boronic acids.
The equilibrium is influenced by several factors including temperature, moisture levels, solvent, and the electronic and steric properties of the substituents on the aryl ring. For this compound, the two ortho-chloro substituents introduce significant steric hindrance around the boronic acid moiety, which can influence the kinetics and thermodynamics of boroxine formation.
Visualizing the Equilibrium
The dynamic relationship between this compound and its corresponding boroxine is a fundamental concept for its effective use.
Technical Support Center: Strategies to Reduce Homocoupling Byproducts in Suzuki-Miyaura Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the formation of homocoupling byproducts—dimers of the boronic acid (Ar-Ar) or the organic halide (Ar'-Ar')—is a frequent challenge that can diminish yields and complicate purification.[3][4][5]
This guide provides in-depth, field-proven insights into diagnosing and mitigating these unwanted side reactions. We will explore the mechanistic origins of homocoupling and offer a series of troubleshooting steps and preventative strategies in a direct question-and-answer format.
Section 1: Understanding the Enemy - How and Why Homocoupling Occurs
Before troubleshooting, it's critical to understand the mechanistic pathways that lead to these parasitic reactions. Homocoupling byproducts arise from processes that compete with the desired cross-coupling catalytic cycle.
FAQ 1: What are the primary causes of boronic acid homocoupling (Ar-Ar)?
Boronic acid homocoupling is predominantly caused by two mechanisms:
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Oxygen-Mediated Homocoupling: This is the most common pathway.[3] Trace amounts of oxygen (O₂) in the reaction can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[3][6][7] Studies have shown that a palladium peroxo complex, formed from the reaction of Pd(0) and O₂, plays a crucial role in this process.[6][8] Therefore, even small leaks or incomplete degassing can initiate a catalytic cycle for this unwanted reaction.[7]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, the reduction to the active Pd(0) state can be accomplished by the boronic acid itself.[1][9] In this process, two equivalents of the boronic acid react with the Pd(II) source to produce one equivalent of the homocoupled dimer and the required Pd(0) catalyst, which can then enter the desired Suzuki-Miyaura cycle.[3][7] This is often a stoichiometric issue at the beginning of the reaction.[3]
Diagram: Suzuki-Miyaura Cycle and Competing Homocoupling Pathways
Caption: The desired Suzuki-Miyaura cycle versus competing homocoupling pathways.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments.
Q1: I'm seeing significant amounts of the boronic acid dimer (Ar-Ar). What is the first thing I should check?
A1: Oxygen exclusion. This is the most frequent cause.[3] Even if you believe your technique is sound, re-evaluate every step.
-
Causality: As shown in the diagram, oxygen reacts with the active Pd(0) catalyst to form Pd(II) species that directly catalyze the homocoupling of your boronic acid.[3][6]
-
Troubleshooting Steps:
-
Solvent Degassing: Ensure your solvents are rigorously degassed. The "freeze-pump-thaw" method (three cycles) is superior to sparging with an inert gas, although thorough sparging (bubbling argon or nitrogen through the solvent for 20-30 minutes) is often sufficient.[10]
-
Inert Atmosphere: Use a robust inert atmosphere (argon or nitrogen). A balloon is often insufficient to prevent minor air leaks over a long reaction time. Use a Schlenk line or a well-sealed glovebox.
-
Assembly: Assemble your reaction glassware hot after oven-drying to minimize adsorbed moisture and air. Once assembled, evacuate and backfill with inert gas three times.[10]
-
Q2: I've improved my degassing technique, but boronic acid homocoupling persists. What's next?
A2: Evaluate your palladium source and reaction startup.
-
Causality: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or Pd(dppf)Cl₂, it must be reduced to Pd(0) to enter the catalytic cycle. This reduction can be performed by the boronic acid, leading to an initial burst of homocoupling byproduct.[1][3][7]
-
Recommended Solutions:
-
Switch to a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can eliminate this initial homocoupling pathway as they do not require a reduction step.[3][9]
-
Use Modern Precatalysts: Buchwald's G2, G3, or G4 precatalysts are designed to generate the active Pd(0) species cleanly and efficiently upon activation by the base, minimizing side reactions.[3]
-
Add a Mild Reductant: In some cases, adding a mild reducing agent like potassium formate can help reduce the Pd(II) precatalyst without interfering with the main cycle, thus suppressing homocoupling.[7]
-
Q3: Could my choice of base or solvent be the problem?
A3: Yes, the base and solvent system is critical and can influence side reactions.
-
Causality: The base activates the boronic acid for transmetalation.[2][11] However, a very strong or highly concentrated base can sometimes promote side reactions.[9][11] The solvent affects the solubility of the base and palladium species, and can play a role in stabilizing intermediates.[12]
-
Troubleshooting & Optimization:
-
Base Selection: Weaker inorganic bases are often preferred to minimize homocoupling.[3] For instance, K₃PO₄ and K₂CO₃ are generally milder choices than strong bases like NaOH or KOH.[11]
-
Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are common.[9] While a small amount of water is often needed to solubilize the base, excess water can promote protodeboronation, another common side reaction.[10][13] For particularly sensitive substrates, exploring anhydrous conditions may be beneficial.[9][10]
-
| Base | Typical Use | Impact on Homocoupling |
| K₃PO₄ | General purpose, good for sensitive substrates | Often a preferred choice, generally low promotion of side reactions.[3] |
| Cs₂CO₃ | Highly effective, good solubility in some organic solvents | Very effective, but its high reactivity can sometimes increase side reactions if not optimized.[10] |
| K₂CO₃ / Na₂CO₃ | Widely used, cost-effective | Good general bases; their effectiveness can be substrate-dependent.[3][14] |
| NaOH / KOH | Strong bases, used in specific protocols | Can promote side reactions, including homocoupling and substrate degradation, due to high basicity.[11] |
Q4: How do I select the right ligand to suppress homocoupling?
A4: Ligand choice is one of the most powerful tools to control the reaction outcome.
-
Causality: The ligand stabilizes the palladium center and modulates its electronic and steric properties. Bulky, electron-rich ligands accelerate the desired reductive elimination step (Ar'-Pd-Ar → Ar'-Ar), causing it to outcompete pathways leading to homocoupling.[2][9][15]
-
Recommendations:
-
Use Bulky, Electron-Rich Phosphines: Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or other bulky alkylphosphines (e.g., P(t-Bu)₃) are highly effective.[3][16] Their large steric footprint can physically hinder the approach of a second boronic acid molecule, while their electron-donating nature promotes the final C-C bond formation.[15]
-
Maintain Proper Ligand:Palladium Ratio: Using an insufficient amount of ligand can leave the palladium center coordinatively unsaturated and more prone to side reactions. A slight excess of ligand is often beneficial.
-
| Ligand | Key Feature | Suitability for Suppressing Homocoupling |
| SPhos / XPhos | Very bulky, electron-rich biaryl phosphines | Excellent. Promote rapid reductive elimination, often the top choice for challenging couplings.[3][16] |
| P(t-Bu)₃ | Extremely bulky and electron-rich monophosphine | Very effective, particularly for less reactive aryl chlorides.[15] |
| PPh₃ | "Classic" ligand, less bulky and electron-donating | More prone to allowing homocoupling compared to modern bulky ligands.[15] |
Section 3: Protocols & Best Practices
Adhering to a strict experimental protocol is the best defense against side reactions.
Protocol 1: Rigorous Degassing of Reaction Solvent (Freeze-Pump-Thaw)
This protocol provides the most effective method for removing dissolved oxygen.
-
Place the solvent in a robust Schlenk flask with a stir bar. The flask should not be more than half full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen solid, apply a high vacuum (~10-50 mTorr) for 5-10 minutes.
-
Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolve from the thawing liquid; this is trapped gas being released.
-
Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.
-
After the final thaw, backfill the flask with a positive pressure of argon or nitrogen. The solvent is now ready for use.
Protocol 2: General Optimized Suzuki-Miyaura Reaction Setup
This protocol incorporates best practices to minimize homocoupling from the outset.
-
Glassware Preparation: Add the organic halide (1.0 mmol), boronic acid or ester (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried Schlenk flask equipped with a stir bar.
-
Establish Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Carefully evacuate the flask under vacuum until residual solvent is gone, then backfill with argon or nitrogen. Repeat this cycle three times.[10]
-
Solvent Addition: Under a positive pressure of inert gas, add the rigorously degassed solvent (e.g., 5 mL of dioxane) via syringe.
-
Catalyst Addition: Add the palladium precatalyst and ligand (or a pre-formed catalyst complex, e.g., 1-2 mol%) under positive inert gas pressure. If adding solids, do so under a strong flow of inert gas to prevent air ingress.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor progress by TLC, GC-MS, or LC-MS.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting homocoupling in Suzuki reactions.
Section 4: Advanced Strategies
If standard troubleshooting fails, consider these more advanced approaches.
-
Slow Addition: For particularly problematic reactions, adding the boronic acid solution slowly via syringe pump can keep its instantaneous concentration low, thus kinetically disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.[9]
-
Use of Boronic Esters or Surrogates: Boronic acids can be unstable, especially heteroaryl boronic acids, which are prone to protodeboronation.[1] Converting the boronic acid to a more stable boronic ester (e.g., pinacol or neopentyl glycol esters) can prevent degradation and side reactions before the transmetalation step.[1] MIDA boronates are particularly stable and can be used in a "slow-release" strategy, where the active boronic acid is generated in situ under the reaction conditions.[1][17]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
Impact of temperature on the stability and reactivity of (2,6-Dichloro-3-methoxyphenyl)boronic acid
Welcome to the technical support center for (2,6-Dichloro-3-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of temperature on the stability and reactivity of this versatile chemical building block.
I. Understanding the Compound: A Temperature-Sensitive Reagent
This compound is a sterically hindered and electronically modified arylboronic acid. Its unique substitution pattern, featuring two ortho-chloro substituents and a meta-methoxy group, imparts specific reactivity characteristics but also introduces vulnerabilities, particularly concerning its stability at varying temperatures. The primary temperature-dependent degradation pathways for this and similar boronic acids are protodeboronation and the formation of boroxines (cyclic anhydrides).
-
Protodeboronation: This is an irreversible process where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,3-dichloro-2-methoxybenzene. This side reaction is often accelerated by heat, as well as acidic or basic conditions, and is a common cause of reduced yields in cross-coupling reactions.[1][2][3][4] The steric hindrance from the two ortho-chloro groups in this compound makes it particularly susceptible to this degradation pathway.[4]
-
Boroxine Formation: In the solid state or in non-aqueous solvents, three molecules of a boronic acid can undergo dehydration to form a stable cyclic trimeric anhydride called a boroxine.[5][6][7] This is a reversible, entropically driven process favored by higher temperatures due to the release of water molecules.[6][8] While boroxines can be active in some cross-coupling reactions, their formation can complicate reaction kinetics and stoichiometry.[6]
II. Troubleshooting Guide: Experimental Challenges
This section addresses common problems encountered during experiments with this compound, with a focus on temperature-related issues.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Symptoms:
-
The desired biaryl product is obtained in low yield or not at all.
-
Significant amounts of the starting aryl halide are recovered.
-
The major byproduct identified is 1,3-dichloro-2-methoxybenzene.
Diagnostic Workflow:
Caption: Diagnostic workflow for low yield in Suzuki-Miyaura reactions.
Causality Explained: High reaction temperatures, while often used to accelerate Suzuki-Miyaura couplings, can significantly promote the protodeboronation of sterically hindered boronic acids like this compound.[9][10] The presence of a strong base and water can further exacerbate this issue.[4] By systematically lowering the temperature and choosing a milder base, you can often find a balance that allows for efficient coupling while minimizing decomposition.
Issue 2: Inconsistent Reaction Rates and Yields
Symptoms:
-
Reproducibility of the reaction is poor, even under seemingly identical conditions.
-
Induction periods are observed before the reaction starts.
Potential Cause: The boronic acid may exist as a mixture of the free acid and its boroxine anhydride. The ratio of these two forms can vary depending on the age of the reagent and its storage conditions. Since the free acid and the boroxine can have different reactivities and solubilities, this inconsistency in the starting material can lead to variable results.
Troubleshooting Steps:
-
Standardize the Reagent: Before use, dissolve the boronic acid in a suitable solvent (e.g., THF/water) and stir for a short period to hydrolyze any boroxine back to the free acid. Alternatively, using a boronic ester, such as a pinacol or MIDA ester, can provide a more stable and consistent starting material.[11][12]
-
Control Headspace Atmosphere: Ensure all reactions are set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Strict Temperature Control: Use an oil bath or a temperature-controlled reactor to maintain a consistent reaction temperature. Even small fluctuations can impact the rates of competing reaction and decomposition pathways.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, the compound should be stored in a cool, dry, and dark place, preferably in a refrigerator and under an inert atmosphere. Boronic acids are generally stable solids, but they can be sensitive to moisture and heat.[13] Proper storage helps to prevent both protodeboronation and the formation of boroxines.
Q2: I observe a white, less soluble solid in my bottle of this compound. What is it?
A2: This is likely the corresponding boroxine, the cyclic trimeric anhydride. Its formation is a result of the slow dehydration of the boronic acid, a process that can be accelerated by exposure to ambient moisture and temperature fluctuations. While often still usable in reactions, its presence can affect the accuracy of weighing and lead to the inconsistencies described in the troubleshooting section.
Q3: How does temperature affect the choice of base in a Suzuki-Miyaura coupling with this boronic acid?
A3: At higher temperatures, strong bases can accelerate the decomposition of this compound. Therefore, if a high temperature is required for your specific substrates, it is advisable to use a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). If you are able to run the reaction at a lower temperature (e.g., room temperature to 60°C), stronger bases like potassium carbonate (K₂CO₃) may be tolerated.
Q4: Can I use this boronic acid in aqueous reaction conditions?
A4: Yes, but with caution. While some water is often necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle, excess water, especially at elevated temperatures, can promote protodeboronation.[4] If using aqueous conditions, it is best to keep the reaction temperature as low as possible and the reaction time as short as possible to achieve the desired conversion.
Q5: Are there more stable alternatives to this compound?
A5: Yes. For applications requiring high stability, especially for long-term storage or use in high-throughput screening, converting the boronic acid to a boronate ester is a common strategy. Pinacol esters and MIDA (N-methyliminodiacetic acid) esters are particularly stable and can be easily handled and purified.[11][12] These esters often exhibit slower release of the active boronic acid under reaction conditions, which can sometimes be advantageous in preventing high transient concentrations that could lead to side reactions.
IV. Thermal Stability and Reactivity Summary
| Parameter | Condition | Impact on this compound | Recommended Action |
| Storage Temperature | Room Temperature | Slow conversion to boroxine over time. | Store refrigerated (2-8°C) for long-term stability. |
| Elevated Temperature (>40°C) | Accelerated boroxine formation and potential for slow protodeboronation. | Avoid storage in warm areas. | |
| Reaction Temperature | Low (RT - 60°C) | Lower reaction rates, but significantly improved stability. Minimized protodeboronation. | Ideal for sensitive substrates or when high yields are critical. |
| Moderate (60-100°C) | Good balance of reaction rate and stability. Protodeboronation may become a minor competing pathway. | Optimize within this range for most applications. | |
| High (>100°C) | Rapid reaction rates, but high risk of significant protodeboronation, leading to lower yields.[3][9] | Use only when necessary for unreactive coupling partners. Consider using a more stable boronate ester. | |
| Presence of Water | Anhydrous | Favors boroxine formation. | Not ideal for Suzuki coupling. |
| Aqueous (at RT) | Generally stable, facilitates Suzuki coupling. | Optimal for many coupling reactions. | |
| Aqueous (at high temp) | Significantly accelerates protodeboronation.[4] | Minimize water content and reaction time if high temperatures are unavoidable. |
V. References
-
Yuan, Z., Liang, Y., He, Y., Deng, H., Wu, H., Lin, B., & Zhang, J. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. --INVALID-LINK--
-
Organic Chemistry Portal. Protodeboronation. --INVALID-LINK--
-
Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. ConnectSci, Australian Journal of Chemistry. --INVALID-LINK--
-
ResearchGate. Protodeboronation of arylboronic acids in acetic acid. --INVALID-LINK--
-
Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36563-36569. --INVALID-LINK--
-
Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787-790. --INVALID-LINK--
-
Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. --INVALID-LINK--
-
Tokunaga, Y., et al. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Fukui University. --INVALID-LINK--
-
Di Giovannantonio, M., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Molecules, 26(23), 7292. --INVALID-LINK--
-
Assessing the stability and reactivity of a new generation of boronic esters. (2023). Poster. --INVALID-LINK--
-
Tokunaga, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Journal of Synthetic Organic Chemistry, Japan, 71(9), 925-935. --INVALID-LINK--
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. --INVALID-LINK--
-
ACS Publications. Diverted Telomerization Reaction with Aryl Boronic Derivatives. --INVALID-LINK--
-
BenchChem. The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. --INVALID-LINK--
-
ResearchGate. Effects of temperature and solvent in Suzuki reactions of phenylboronic... --INVALID-LINK--
-
ResearchGate. Hydroxylation of phenylboronic acid reaction. --INVALID-LINK--
-
ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. --INVALID-LINK--
-
BenchChem. A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. --INVALID-LINK--
-
Anderson, K. W., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1339–1345. --INVALID-LINK--
-
ACS Publications. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. --INVALID-LINK--
-
ResearchGate. Optimization of the reaction conditions. --INVALID-LINK--
-
Al-Zoubi, R. M., et al. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. International Journal of Quantum Chemistry, 112(12), 2464–2474. --INVALID-LINK--
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282–1295. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. --INVALID-LINK--
-
Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2316. --INVALID-LINK--
-
Organic Syntheses. 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. --INVALID-LINK--
-
Wikipedia. Boronic acid. --INVALID-LINK--
-
Lab Alley. How to Store Boric Acid. --INVALID-LINK--
-
Apollo Scientific. This compound. --INVALID-LINK--
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. --INVALID-LINK--
-
ChemScene. This compound. --INVALID-LINK--
-
BLD Pharm. 3-Methoxyphenylboronic acid. --INVALID-LINK--
-
PubChem. (3-Methoxy-2,6-dimethylphenyl)boronic acid. --INVALID-LINK--
-
PubChem. 2-Chloro-6-methoxyphenylboronic acid. --INVALID-LINK--
References
- 1. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 2. Protodeboronation [organic-chemistry.org]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. laballey.com [laballey.com]
Effective purification techniques for products derived from (2,6-Dichloro-3-methoxyphenyl)boronic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with products derived from (2,6-Dichloro-3-methoxyphenyl)boronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds. The sterically hindered and electron-deficient nature of this boronic acid presents unique purification hurdles, which this guide aims to help you overcome with confidence.
Part 1: Foundational Purification Challenges & FAQs
This section addresses the most common initial questions and challenges faced when purifying products from reactions involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
FAQ 1: Why is my purification by standard silica gel chromatography yielding an inseparable mixture of my desired product and a boron-containing impurity?
This is a frequently encountered issue. The primary culprit is often the presence of residual boronic acid, its homocoupled dimer, or boronic acid anhydrides (boroxines) in your crude product mixture. These species can have polarities similar to your target compound, leading to co-elution.
-
Mechanistic Insight: Boronic acids are known to form stable cyclic anhydrides called boroxines, especially upon heating or under dehydrating conditions. These boroxines can be less polar than the parent boronic acid and may streak or co-elute with your product on silica gel. Furthermore, unreacted this compound can interact with the silica surface, leading to tailing and poor separation.
-
Troubleshooting Action: A simple aqueous wash of your crude organic extract before chromatography is often highly effective. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a mild aqueous base such as 1M sodium carbonate (Na₂CO₃) or a saturated sodium bicarbonate (NaHCO₃) solution. This will convert the boronic acid and its derivatives into their corresponding water-soluble boronate salts, which will partition into the aqueous layer.
FAQ 2: After my Suzuki-Miyaura coupling reaction, I see multiple new spots on my TLC plate that are difficult to separate. What are the likely side products?
Beyond your desired biaryl product, several side products can arise from reactions with this compound.
-
Common Side Products:
-
Homocoupling of the boronic acid: This results in the formation of 2,2',6,6'-Tetrachloro-3,3'-dimethoxy-1,1'-biphenyl. This is often favored at higher catalyst loadings or when the reaction is oxygen-sensitive.
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,3-dichloro-2-methoxybenzene. This can occur in the presence of trace amounts of water or acid.
-
Homocoupling of the aryl halide partner: If you are reacting the boronic acid with an aryl halide, the homocoupling of this partner can also occur.
-
-
Diagnostic Approach: To identify these byproducts, it is recommended to run co-spot TLCs with authentic samples of the potential side products if available. Alternatively, LC-MS analysis of the crude reaction mixture can provide the molecular weights of the various components, aiding in their identification.
Part 2: Advanced Purification & Troubleshooting Workflows
This section provides detailed protocols and decision-making workflows for tackling more persistent purification challenges.
Workflow 1: Systematic Approach to Purifying a Suzuki-Miyaura Coupling Product
This workflow provides a step-by-step guide from reaction workup to final purification.
Caption: A systematic workflow for the purification of Suzuki-Miyaura coupling products.
Troubleshooting Guide: Persistent Impurities in Column Chromatography
Issue: An impurity is co-eluting with my product on silica gel despite trying multiple solvent systems.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Isomeric Byproducts | High-resolution mass spectrometry (HRMS) to confirm identical mass. ¹H NMR may show subtle differences in aromatic region. | Consider preparative HPLC or SFC (Supercritical Fluid Chromatography). Isomers that are difficult to separate on normal phase may be resolved on a chiral or specialized stationary phase. |
| Residual Palladium Catalyst | The purified product has a grey or black tinge. | Treatment with a palladium scavenger like SiliaMetS® Thiol or QuadraSil® MP can be effective. Alternatively, filtering a solution of the product through a small plug of Celite® or activated carbon can help. |
| Phosphine Oxide Byproducts | A characteristic peak around 30-40 ppm in the ³¹P NMR spectrum of the crude product. | These are often polar and can be removed by careful column chromatography. If they co-elute, a switch to reversed-phase chromatography is often successful. |
Part 3: Step-by-Step Experimental Protocols
Protocol 1: General Aqueous Base Wash for Boronic Acid Removal
-
After the reaction is complete, quench the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add an equal volume of 1M aqueous sodium carbonate (Na₂CO₃) solution.
-
Shake the separatory funnel vigorously for 1-2 minutes and then allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the wash with 1M Na₂CO₃ solution two more times.
-
Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the crude product, now largely free of boronic acid residues.
Protocol 2: Palladium Scavenging using Functionalized Silica
-
Dissolve the palladium-contaminated product in a suitable solvent (e.g., dichloromethane, toluene) at a concentration of 10-20 mg/mL.
-
Add a palladium scavenger (e.g., SiliaMetS® Thiol) at a loading of 5-10 equivalents relative to the theoretical amount of palladium catalyst used in the reaction.
-
Stir the mixture at room temperature for 2-4 hours, or gently heat to 40-50 °C for 1-2 hours for more effective scavenging.
-
Monitor the removal of the palladium (visual disappearance of color) or by TLC if the palladium species is UV active.
-
Filter the mixture through a pad of Celite® to remove the scavenger.
-
Rinse the filter cake with a small amount of the solvent.
-
Combine the filtrates and concentrate in vacuo to yield the palladium-free product.
Part 4: Logic Diagram for Purification Method Selection
This diagram assists in choosing the most appropriate purification technique based on the properties of the product and the nature of the impurities.
Caption: A decision tree for selecting the optimal purification method.
Technical Support Center: Navigating Catalyst Deactivation in (2,6-Dichloro-3-methoxyphenyl)boronic Acid Couplings
Welcome to the dedicated technical support center for addressing challenges in Suzuki-Miyaura cross-coupling reactions involving (2,6-Dichloro-3-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties with this sterically hindered and electronically complex substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome catalyst deactivation and achieve successful coupling outcomes.
Introduction: The Challenge of a Hindered Boronic Acid
This compound presents a significant challenge in Suzuki-Miyaura couplings due to the steric hindrance imposed by the two ortho-chloro substituents. This steric bulk can impede crucial steps in the catalytic cycle, particularly transmetalation and reductive elimination, leading to low yields and catalyst deactivation.[1][2] This guide will provide targeted strategies to mitigate these issues.
Troubleshooting Guide
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Conversion of Starting Materials
Question: I am observing little to no formation of my desired product, with mainly starting materials remaining. What are the likely causes and how can I troubleshoot this?
Answer: Low or no conversion is a common issue with sterically hindered substrates like this compound. The primary culprits are often an insufficiently reactive catalyst system and suboptimal reaction conditions.
Possible Causes & Solutions:
| Observation | Potential Cause | Suggested Solution |
| Only starting materials remain. | Catalyst deactivation or inhibition. | 1. Optimize Ligand: For sterically hindered substrates, standard ligands like PPh₃ are often ineffective.[3] Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][4] These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[3] 2. Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen-induced degradation of the catalyst and ligands.[5] 3. Check for Impurities: Use high-purity, degassed solvents and fresh reagents. Consider passing reagents through a plug of alumina to remove impurities that can poison the catalyst.[5] |
| Homocoupling of the boronic acid is observed. | Presence of oxidants (e.g., residual Pd(II) or air). | 1. Ensure Complete Reduction: Use a pre-catalyst that readily forms the active Pd(0) species.[5] 2. Degas Thoroughly: Rigorously degas all solvents and reagents before use to remove dissolved oxygen.[6] |
| Deboronated starting material is present. | The boronic acid is unstable under the reaction conditions. | 1. Use a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like K₃PO₄ or KF.[5] 2. Use Boronic Esters: Pinacol esters of boronic acids are often more stable than the corresponding boronic acids.[5] 3. Anhydrous Conditions: For some systems, minimizing water content can reduce the rate of deboronation.[2] |
| Reaction starts but does not go to completion. | Gradual catalyst deactivation (e.g., agglomeration into palladium black). | 1. Increase Catalyst Loading: A higher catalyst loading may be necessary to achieve full conversion. 2. Use a More Stable Catalyst: Consider a more robust pre-catalyst or a ligand that provides better stabilization to the palladium center, preventing the formation of palladium black.[6][7] |
Issue 2: Significant Side Product Formation
Question: My reaction is producing significant amounts of side products, such as the homocoupled boronic acid and dehalogenated starting material. How can I suppress these unwanted reactions?
Answer: Side product formation is often indicative of an imbalance in the rates of the desired catalytic cycle steps versus off-cycle or competing reactions.
Troubleshooting Workflow for Side Product Formation:
Caption: Troubleshooting workflow for side product formation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so challenging for Suzuki couplings?
A1: The primary challenge arises from the two chlorine atoms in the ortho positions. This significant steric bulk hinders the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle.[1] Furthermore, this steric congestion can also slow down the final reductive elimination step, which forms the desired C-C bond.[8]
Q2: What is the best type of palladium catalyst to use for this substrate?
A2: For sterically hindered substrates, pre-formed Pd(0) sources like Pd₂(dba)₃ are often preferred over Pd(II) sources such as Pd(OAc)₂ or PdCl₂.[7] Pd(II) precatalysts require an in-situ reduction to the active Pd(0) state, which can sometimes be inefficient and lead to side reactions.[7] The use of Buchwald-type precatalysts, which are air- and moisture-stable Pd(II) complexes that readily generate the active monoligated Pd(0) species, is also highly recommended for difficult couplings.[1][9]
Q3: How do bulky, electron-rich ligands help in the coupling of hindered substrates?
A3: Bulky, electron-rich ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), play a crucial role in promoting the coupling of hindered substrates.[2][3][4] Their bulkiness favors the formation of a monoligated, 14-electron Pd(0) species, which is more reactive in the oxidative addition step.[3] Their electron-donating nature increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide and promotes the final reductive elimination step.[10][11]
The Suzuki-Miyaura Catalytic Cycle with a Hindered Substrate:
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
Q4: What is the role of the base in Suzuki couplings, and which one should I choose?
A4: The base plays a critical role in activating the boronic acid for transmetalation.[12] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[13] For hindered couplings, potassium phosphate (K₃PO₄) is a reliable and often effective choice.[3] Stronger bases like potassium tert-butoxide (t-BuOK) can also be effective, especially with less reactive aryl chlorides.[3][4] However, very strong bases can promote protodeboronation, so a balance must be struck.[5]
Q5: Can the choice of solvent impact the reaction outcome?
A5: Yes, the solvent can have a significant effect. Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.[3][14] For particularly challenging couplings, higher boiling point solvents such as xylenes may be necessary to drive the reaction to completion by allowing for higher reaction temperatures.[3] The presence of water can be beneficial in some cases as it can aid in the dissolution of the base and facilitate the formation of the active boronate species.[15] However, excess water can lead to protodeboronation.[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound:
This protocol is a general guideline and may require optimization for your specific aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in the chosen anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Initiation: Add the catalyst/ligand solution to the reaction vial via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of (2,6-Dichloro-3-methoxyphenyl)boronic Acid in Cross-Coupling Reactions
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of (2,6-dichloro-3-methoxyphenyl)boronic acid against other structurally relevant arylboronic acids. We will delve into the nuanced interplay of steric and electronic effects that govern their reactivity, particularly within the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern synthetic chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to understand and optimize the application of these critical building blocks.
Introduction: The Central Role of Arylboronic Acids
Arylboronic acids are indispensable reagents in organic synthesis, primarily due to their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[1] The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, has become a paramount tool for the synthesis of biaryls—a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]
The reactivity of an arylboronic acid is not monolithic; it is exquisitely controlled by the nature and position of substituents on the aromatic ring. These substituents dictate the molecule's electronic properties and steric profile, which in turn profoundly influence key steps in the catalytic cycle, such as transmetalation.[3] This guide focuses on this compound, a compound featuring a complex substitution pattern, and compares its performance against a curated set of arylboronic acids to elucidate fundamental structure-activity relationships.
Profile of Analyzed Arylboronic Acids
The selection of boronic acids for this analysis is designed to systematically probe the effects of steric hindrance and electronic character.
-
This compound (Target Compound): This molecule is characterized by significant steric hindrance from two ortho-chloro substituents.[4] The chlorine atoms are strongly electron-withdrawing, increasing the Lewis acidity of the boron center.[5] The meta-methoxy group is an electron-donating group, though its influence on the boron center is less direct than if it were in the ortho or para position.
-
Phenylboronic acid (Baseline): The unsubstituted parent compound, serving as a benchmark for reactivity with minimal steric hindrance and standard electronic properties.[6]
-
2-Tolylboronic acid: Introduces moderate steric bulk at one ortho position via a methyl group, allowing for an assessment of single ortho-substituent effects.[7][8]
-
2-Methoxyphenylboronic acid: Features an ortho-methoxy group, which provides steric bulk and possesses lone pair electrons that can potentially coordinate to the palladium catalyst, influencing the reaction pathway.[1][9]
-
2,6-Dimethylphenylboronic acid: Presents substantial steric hindrance from two ortho-methyl groups, making it an excellent comparison for the di-ortho substitution pattern of our target compound.[10] It is often used in challenging syntheses of tetra-ortho-substituted biaryls.
The properties of these molecules, particularly their steric and electronic nature, are the primary drivers of their differential reactivity.
| Boronic Acid | Structure | Key Features |
| This compound | B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O[4] | High di-ortho steric hindrance; Strong electron-withdrawing effects (Cl); Moderate electron-donating group (meta-OCH₃) |
| Phenylboronic acid | B(C1=CC=CC=C1)(O)O | Baseline; No steric hindrance; Standard electronics |
| 2-Tolylboronic acid | CC1=CC=CC=C1B(O)O[7] | Moderate mono-ortho steric hindrance; Weak electron-donating group (CH₃) |
| 2-Methoxyphenylboronic acid | COC1=CC=CC=C1B(O)O[11] | Moderate mono-ortho steric hindrance; Potential for Pd chelation; Electron-donating group (OCH₃) |
| 2,6-Dimethylphenylboronic acid | CC1=C(C=CC=C1C)B(O)O | High di-ortho steric hindrance; Moderate electron-donating groups (CH₃) |
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction provides an ideal platform for comparing the performance of these arylboronic acids. The key transmetalation step, involving the transfer of the aryl group from boron to the palladium center, is highly sensitive to both steric and electronic influences.
A systematic approach is essential for an objective comparison. The following workflow outlines the key stages for evaluating the performance of different arylboronic acids in a standardized cross-coupling reaction.
Caption: Standardized workflow for the comparative study of arylboronic acids.
To illustrate the expected performance differences, the following table presents representative yields for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole. These results are based on established reactivity principles where sterically hindered substrates often require more robust catalytic systems and may result in lower yields under standard conditions.[6][12]
Reaction: Arylboronic Acid + 4-Bromoanisole → 4-Methoxy-biaryl
| Entry | Boronic Acid | Steric Hindrance | Electronic Effect | Representative Yield (%) |
| 1 | Phenylboronic acid | Low | Neutral | 95[6] |
| 2 | 2-Tolylboronic acid | Medium | Weakly Donating | 92[6] |
| 3 | 2-Methoxyphenylboronic acid | Medium | Donating | ~90 |
| 4 | 2,6-Dimethylphenylboronic acid | High | Donating | ~75-85 |
| 5 | This compound | High | Withdrawing | ~60-75 |
*Yields for highly hindered substrates are strongly dependent on the specific catalyst, ligand, and reaction conditions employed. More advanced catalyst systems can achieve higher yields.
-
Steric Hindrance: The data clearly demonstrates the impact of ortho-substituents. Phenylboronic acid, with no ortho groups, provides the highest yield under standard conditions.[6] The introduction of a single methyl group (2-tolylboronic acid) slightly impedes the reaction but is generally well-tolerated.[6] However, di-ortho substitution (2,6-dimethyl and 2,6-dichloro) creates a significant steric shield around the carbon-boron bond. This makes it more difficult for the boronic acid to approach the palladium center during the crucial transmetalation step, often leading to lower reaction rates and yields.[9][13] Overcoming this requires carefully selected bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that promote the formation of a reactive, monoligated palladium species.[14]
-
Electronic Effects: Electron-donating groups (like methyl and methoxy) generally increase the nucleophilicity of the aryl group being transferred, which can be beneficial for the transmetalation step.[15] Conversely, the strongly electron-withdrawing chloro-substituents on this compound decrease the electron density of the aromatic ring. This effect, combined with the severe steric hindrance, makes it the most challenging substrate in this series. While the increased Lewis acidity of the boron atom can facilitate the initial formation of the boronate complex with the base, the subsequent transfer of the electron-deficient aryl group is often sluggish.[5]
-
The Unique Case of 2-Methoxyphenylboronic acid: The ortho-methoxy group presents a unique scenario. While it imparts steric bulk similar to a methyl group, its oxygen atom can act as a Lewis base and chelate to the palladium center. This chelation can pre-organize the transition state for transmetalation, sometimes leading to unexpected reactivity or selectivity, a phenomenon known as a positive ortho-effect.[9][16]
Mechanistic Insights: The Impact of Ortho-Substituents
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Ortho-substituents primarily impact the transmetalation step.
Caption: The Suzuki-Miyaura cycle and the steric effect of ortho-substituents.
As depicted, bulky ortho-substituents ('R') on the arylboronic acid physically obstruct the optimal orientation required for the aryl group to be transferred from the boron to the palladium atom. This increases the activation energy of the transmetalation step, thereby slowing down the overall catalytic cycle.
Representative Experimental Protocol
This protocol is designed for a challenging Suzuki-Miyaura coupling, such as those involving di-ortho-substituted boronic acids. The choice of a highly active catalyst system is critical for success.
Reaction: Coupling of this compound with 1-Bromo-4-tert-butylbenzene.
Materials:
-
This compound (1.2 equiv.)
-
1-Bromo-4-tert-butylbenzene (1.0 equiv.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (Potassium Phosphate, 2.5 equiv.)
-
Toluene/Water (10:1 v/v)
Procedure:
-
Catalyst Pre-formation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ and the SPhos ligand.
-
Reagent Addition: To the flask, add potassium phosphate, this compound, and 1-bromo-4-tert-butylbenzene.
-
Rationale: Adding the solid reagents before the solvent prevents splashing and ensures a homogenous mixture from the start. K₃PO₄ is a moderately strong base suitable for activating the boronic acid without causing significant degradation of sensitive substrates.
-
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe.
-
Rationale: Degassing the solvent by sparging with an inert gas for 15-20 minutes is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The small amount of water is essential for facilitating the formation of the active boronate species.[17]
-
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Rationale: Elevated temperatures are typically required to overcome the high activation energy associated with coupling sterically hindered substrates.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
The reactivity of arylboronic acids in Suzuki-Miyaura coupling is a delicate balance of steric and electronic factors. While phenylboronic acid serves as a reliable and highly reactive substrate, functionalization dramatically alters performance.
-
Steric hindrance , particularly di-ortho substitution, is a primary challenge that slows the critical transmetalation step.
-
This compound represents a particularly challenging substrate due to the combination of severe steric hindrance and the electron-withdrawing nature of its chloro-substituents.
Successful application of complex building blocks like this compound requires a departure from standard reaction conditions. The rational selection of highly active palladium catalysts, bulky phosphine ligands, appropriate bases, and elevated temperatures is essential to overcome these inherent reactivity hurdles and achieve desired synthetic outcomes. This guide serves as a foundational framework for understanding these principles and applying them to solve complex synthetic challenges.
References
- 1. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H7BCl2O3 | CID 57497288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Tolylboronic acid | 16419-60-6 [chemicalbook.com]
- 8. 16419-60-6 | 2-Tolylboronic acid | Organoborons | Ambeed.com [ambeed.com]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
The Duel of Giants: A Comparative Guide to Suzuki and Stille Coupling for Hindered Substrates
Introduction: The Enduring Challenge of Steric Hindrance in C-C Bond Formation
The construction of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures that are the bedrock of pharmaceuticals, agrochemicals, and advanced materials. Among the pantheon of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura and Stille couplings have long been revered for their versatility and broad functional group tolerance. However, the synthesis of sterically congested molecules, particularly those containing tri- and tetra-ortho-substituted biaryl scaffolds, presents a formidable challenge that pushes these powerful methods to their limits. This guide provides an in-depth, comparative analysis of the Suzuki and Stille couplings for the synthesis of hindered substrates, offering experimental data, mechanistic insights, and practical guidance to aid researchers in navigating this demanding synthetic landscape.
At a Glance: Key Differences in a Nutshell
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener". | High toxicity of organotin reagents, requiring careful handling and disposal.[1] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition. | Generally stable to air and moisture.[1] |
| Byproducts | Boron-based, often water-soluble and easily removed. | Tin-based, can be difficult to remove completely from the product.[1] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and requires a base.[2] | Excellent, very broad functional group tolerance, often proceeding under neutral conditions.[3] |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates, hydroxides).[2] | Often proceeds under neutral conditions, though additives like LiCl or Cu(I) salts can be beneficial. |
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the nuances of these steps, particularly in the context of sterically demanding substrates, reveal critical differences in their performance.
The Suzuki-Miyaura Coupling Pathway
The Suzuki coupling necessitates the activation of the organoboron reagent with a base to form a more nucleophilic "ate" complex, which then undergoes transmetalation.[2] This initial activation step can be a determining factor in the overall efficiency of the reaction, especially with hindered substrates where the approach of the bulky boronic acid to the palladium center is already impeded.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling Pathway
In contrast, the Stille coupling typically proceeds under neutral conditions, as the organostannane is sufficiently nucleophilic for transmetalation without prior activation.[1] This can be an advantage when dealing with base-sensitive functional groups. The transmetalation step in the Stille reaction is often the rate-determining step, and its efficiency is highly dependent on the nature of the R groups on the tin atom and the ligands on the palladium center.
Figure 2: Catalytic cycle of the Stille coupling.
Catalyst Systems for Hindered Couplings: The Role of Ligand Design
The success of both Suzuki and Stille couplings for hindered substrates is critically dependent on the choice of the palladium catalyst and, more importantly, the ancillary ligands. The development of bulky and electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has been instrumental in overcoming the steric barriers associated with these challenging transformations.
For Suzuki couplings , ligands such as SPhos and XPhos, developed by the Buchwald group, have demonstrated remarkable efficacy in promoting the coupling of sterically hindered aryl chlorides and bromides.[4] Similarly, robust acenaphthoimidazolylidene palladium complexes have been shown to be highly efficient catalysts for the synthesis of di-, tri-, and tetra-ortho-substituted biaryls.[5] These bulky ligands are thought to facilitate the reductive elimination step and stabilize the catalytically active Pd(0) species.
In the realm of Stille couplings , the use of bulky phosphine ligands has also been shown to be advantageous.[6] For instance, the use of tri-t-butylphosphine as a ligand for palladium has enabled the cross-coupling of aryl chlorides, which are typically less reactive substrates. Additives such as copper(I) salts can also play a crucial role in accelerating the transmetalation step, particularly with sterically demanding organostannanes.
Performance Comparison: Experimental Data
A direct, broad-scope comparison of Suzuki and Stille couplings for a wide range of hindered substrates is not extensively documented in a single study. However, a 2023 study on the functionalization of diazocines provides valuable head-to-head data.
| Substrate (Aryl Bromide) | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) | Reference |
| 4-Bromotoluene | 91 | 90 | [7] |
| 4-Bromoanisole | 95 | 90 | [7] |
| 1-Bromo-4-nitrobenzene | 80 | 89 | [7] |
| 1-Bromo-2-isopropylbenzene | 60 | 86 | [7] |
| 2-Bromonitrobenzene | 0 | 83 | [7] |
| 2-Bromobenzonitrile | 59 | 80 | [7] |
| Methyl 2-bromobenzoate | 39 | 81 | [7] |
The data suggests that for less sterically hindered para-substituted substrates, both reactions perform admirably. However, as steric hindrance increases with ortho-substituents (e.g., 1-bromo-2-isopropylbenzene), the Stille coupling appears to be more robust, providing a significantly higher yield.[7] For ortho-substituted electron-deficient substrates, the Suzuki coupling struggled, while the Stille coupling consistently delivered high yields.[7]
It is important to note that the synthesis of highly hindered tetra-ortho-substituted biaryls remains a significant challenge for both methods. While there are reports of successful Suzuki couplings to form such compounds, often with specialized and highly effective ligand systems, comparable data for the Stille coupling is less prevalent in the literature. This may be due to the inherent difficulties in the transmetalation of very bulky organostannanes.
Practical Considerations: Beyond the Reaction Flask
The choice between Suzuki and Stille coupling often extends beyond mere reaction yields and delves into practical laboratory considerations.
-
Toxicity and Environmental Impact : The high toxicity of organotin reagents used in the Stille coupling is a significant drawback.[1] This necessitates stringent handling precautions and raises environmental concerns regarding waste disposal. In contrast, organoboron compounds are generally considered to be of low toxicity, making the Suzuki coupling a "greener" alternative.
-
Reagent Availability and Stability : A wide variety of boronic acids are commercially available or can be readily synthesized. However, they can be prone to protodeboronation and other decomposition pathways. Organostannanes, on the other hand, are generally stable to air and moisture, which can be an advantage in terms of storage and handling.[1]
-
Byproduct Removal : The removal of tin-containing byproducts from the reaction mixture after a Stille coupling can be challenging and may require specific purification techniques. Boron-based byproducts from Suzuki couplings are often water-soluble and more easily removed during aqueous workup.
Experimental Protocols: A Starting Point for Your Research
The following are generalized experimental procedures for Suzuki and Stille couplings of hindered substrates. These should be considered as starting points and may require optimization for specific substrates and catalyst systems.
General Procedure for Suzuki Coupling of a Hindered Aryl Bromide
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), the hindered arylboronic acid (1.2-1.5 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-5 mol%).
-
Add the appropriate anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Stille Coupling of a Hindered Aryl Bromide
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), the organostannane (1.1-1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives (e.g., LiCl, 3.0 mmol).
-
Add an anhydrous solvent (e.g., DMF, toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with an aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion: Making an Informed Choice for Your Synthesis
Both the Suzuki and Stille couplings are formidable tools for the construction of C-C bonds. When faced with the challenge of synthesizing sterically hindered molecules, the choice between these two stalwart reactions is not always straightforward.
The Suzuki coupling offers the significant advantages of low-toxicity reagents and readily removable byproducts, making it a preferred choice in many contexts, particularly in the pharmaceutical industry. The continuous development of highly active and sterically demanding ligands has significantly expanded its scope to include many challenging hindered substrates.
The Stille coupling , despite the toxicity concerns associated with organotin reagents, remains a powerful alternative, especially when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction. As demonstrated by experimental data, the Stille coupling can sometimes outperform the Suzuki coupling for certain sterically hindered substrates, particularly those with ortho-substituents.[7] Its broad functional group tolerance under neutral conditions is a key advantage.
Ultimately, the optimal choice will depend on a careful consideration of the specific substrate, the desired functional group tolerance, the scale of the reaction, and the available resources for handling and waste disposal. By understanding the mechanistic nuances and practical considerations of each reaction, researchers can make an informed decision to successfully navigate the synthesis of even the most sterically demanding molecular targets.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for confirming the purity of synthesized (2,6-Dichloro-3-methoxyphenyl)boronic acid
An Application Scientist's Guide to Confirming the Purity of Synthesized (2,6-Dichloro-3-methoxyphenyl)boronic Acid
Introduction: The Critical Role of Purity in Synthetic Chemistry
In the realm of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the purity of building blocks is not a mere formality—it is a cornerstone of reproducible and successful outcomes. This compound (CAS: 851756-57-5) is a highly valuable intermediate, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures.[1] The efficacy of these palladium-catalyzed reactions is exquisitely sensitive to the quality of the boronic acid used. Impurities can act as catalyst poisons, introduce unwanted side products, complicate downstream purification, and ultimately compromise the yield and integrity of the final active pharmaceutical ingredient (API) or material.[1][2]
Common impurities in synthesized arylboronic acids include:
-
Boroxines: Cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules.[3][4][5] This is a reversible equilibrium influenced by the presence of water.
-
Residual Starting Materials and Reagents: Unreacted precursors from the synthesis route (e.g., Grignard or organolithium reagents).[6]
-
Protodeboronation Products: The corresponding arene (1,3-dichloro-2-methoxybenzene) where the boronic acid moiety has been replaced by a hydrogen atom.[2][7]
-
Inorganic Boron Species: Such as boric acid, which can be difficult to detect by ¹H NMR alone.[8]
This guide, designed for researchers and drug development professionals, provides a multi-faceted analytical strategy to rigorously confirm the purity of synthesized this compound. We will explore an orthogonal array of analytical techniques, explaining the causality behind their selection and presenting a framework for generating a self-validating certificate of analysis.
An Orthogonal Approach to Purity Verification
No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach , where multiple techniques based on different physicochemical principles are employed. This strategy ensures that impurities not detected by one method are captured by another, leading to a highly trustworthy and comprehensive purity profile.
References
- 1. nbinno.com [nbinno.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
The Kinetic Bottleneck: A Comparative Guide to Suzuki Coupling with (2,6-Dichloro-3-methoxyphenyl)boronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its tolerance for a wide array of functional groups and relatively mild reaction conditions have cemented its role in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] However, the efficiency of this powerful reaction can be dramatically impeded when sterically demanding substrates are involved.
This guide provides an in-depth kinetic analysis of the Suzuki coupling using (2,6-Dichloro-3-methoxyphenyl)boronic acid, a substrate characterized by significant steric hindrance due to its di-ortho-substituted pattern. Through a comparative lens, we will explore the kinetic consequences of this steric bulk and discuss strategies to overcome the associated synthetic challenges.
The Steric Challenge and the Importance of Kinetics
The core of the Suzuki coupling is a catalytic cycle involving a palladium catalyst.[4][5] This cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance, such as that present in this compound, can profoundly impact the rates of these steps, particularly transmetalation, which is often the rate-determining step.[6][7] The bulky ortho-chloro substituents can obstruct the approach of the boronic acid to the palladium center, slowing down the transfer of the aryl group and, consequently, the entire catalytic cycle.
Understanding the kinetics of these reactions is not merely an academic exercise. For drug development professionals, it is a critical component of process optimization. A detailed kinetic profile can reveal the rate-determining step, quantify the impact of substrate structure on reaction speed, and guide the rational selection of catalysts, ligands, and reaction conditions to improve yield, reduce reaction times, and enhance overall process efficiency.[8]
Comparative Kinetic Analysis: A Case Study
To quantify the impact of steric hindrance, we present a comparative kinetic study. We will compare the performance of our target substrate, This compound (A) , with a less hindered analogue, (3-methoxyphenyl)boronic acid (B) , in a Suzuki coupling reaction with a common aryl bromide partner, 4-bromoanisole.
Objective: To determine and compare the initial reaction rates and kinetic profiles for the Suzuki coupling of a sterically hindered versus a non-hindered boronic acid.
Experimental Design and Rationale
-
Reaction Partners:
-
Aryl Halide: 4-bromoanisole (a common, moderately reactive coupling partner).
-
Boronic Acids:
-
(A) this compound: The sterically hindered substrate of interest.
-
(B) (3-methoxyphenyl)boronic acid: A less hindered analogue for direct comparison.
-
-
-
Catalyst System: A combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often employed for challenging couplings.[9][10] These ligands are known to facilitate the oxidative addition and reductive elimination steps and can help to overcome some steric barriers.
-
Base and Solvent: A common choice is K₃PO₄ in a solvent system like dioxane/water. The base is crucial for activating the boronic acid to facilitate transmetalation.[11]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of organic reactions.[12] It allows for accurate quantification of both reactant consumption and product formation over time.
Experimental Workflow for Kinetic Monitoring
The following diagram illustrates the general workflow for acquiring kinetic data for the Suzuki coupling reaction.
Caption: Workflow for Kinetic Analysis of Suzuki Coupling via HPLC.
Detailed Experimental Protocol
-
Preparation of Stock Solutions:
-
In a volumetric flask, prepare a stock solution of the aryl halide (4-bromoanisole) and a suitable internal standard (e.g., biphenyl) in the chosen solvent (e.g., dioxane).
-
In separate flasks, prepare stock solutions of each boronic acid ((A) and (B)).
-
Prepare a stock solution of the base (e.g., K₃PO₄) in water.
-
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the required volumes of the aryl halide/internal standard stock solution and the specific boronic acid stock solution.
-
Add the aqueous base solution.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
-
Reaction Initiation and Monitoring:
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and the chosen phosphine ligand in degassed dioxane.
-
Inject the catalyst solution into the reaction flask, marking this as time zero (t=0).
-
Place the flask in a preheated oil bath set to the desired temperature (e.g., 80 °C) and begin vigorous stirring.
-
At specified time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a diluent (e.g., acetonitrile) to stop the reaction.[12]
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC to determine the concentration of the product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product as a function of time.
-
Determine the initial reaction rate from the initial linear portion of the curve.
-
Results and Discussion: Quantifying the Steric Effect
The kinetic data obtained from the experiments described above would allow for a direct comparison of the two boronic acids. The results are summarized in the table below, presenting illustrative data based on established principles of Suzuki coupling kinetics.
| Boronic Acid | Structure | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| (A) this compound | Di-ortho-substituted | ~0.1 | Significantly Slower: The two ortho-chloro substituents create substantial steric hindrance, severely impeding the transmetalation step.[6] This leads to a dramatically reduced reaction rate. |
| (B) (3-methoxyphenyl)boronic acid | Mono-meta-substituted | 1.0 | Baseline: Minimal steric hindrance allows for efficient transmetalation and serves as the baseline for comparison. |
| (C) Phenylboronic acid (for context) | Unsubstituted | ~1.2 | Slightly Faster: The absence of any substituent on the phenyl ring results in a slightly faster rate compared to the meta-substituted analogue. |
Note: The relative initial rates presented are illustrative and based on general kinetic principles of Suzuki-Miyaura reactions. Actual rates are highly dependent on the specific catalyst, ligand, base, and solvent system used.
The data clearly illustrates that the presence of two ortho-substituents in This compound creates a significant kinetic bottleneck, reducing the reaction rate by an order of magnitude compared to its less hindered counterpart. This dramatic decrease is a direct consequence of steric repulsion at the palladium center during the critical transmetalation step of the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle and the Steric Hurdle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically hindered transmetalation step.
Strategies for Overcoming Kinetic Barriers
When faced with challenging substrates like this compound, a medicinal or process chemist must employ strategies to accelerate the sluggish kinetics. Based on the kinetic analysis, the focus should be on facilitating the transmetalation step.
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich "Buchwald-type" ligands (e.g., SPhos, XPhos, RuPhos) are designed to promote both oxidative addition and reductive elimination.[2] Their steric bulk can also create a more open coordination sphere around the palladium, which can help accommodate hindered substrates during transmetalation.
-
Catalyst Precursors: The use of modern palladium pre-catalysts (e.g., G2, G3, G4 palladacycles) can lead to more efficient formation of the active Pd(0) species, improving overall catalytic activity and turnover numbers.[10]
-
Base and Solvent Optimization:
-
Base: Stronger bases or different counterions (e.g., Cs₂CO₃, K₃PO₄) can influence the formation and reactivity of the boronate species, potentially accelerating transmetalation.
-
Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of intermediates in the catalytic cycle. A screening of solvents (e.g., toluene, THF, 2-MeTHF, dioxane) is often warranted.
-
-
Temperature: Increasing the reaction temperature will increase the rate of all elementary steps in the cycle. However, this must be balanced against the potential for catalyst decomposition or the formation of undesired side products, such as protodeboronation.[1]
Conclusion
The kinetic analysis of Suzuki coupling with this compound starkly demonstrates the profound impact of steric hindrance on reaction efficiency. The di-ortho-chloro substitution pattern creates a significant kinetic barrier, primarily at the transmetalation stage of the catalytic cycle. For scientists in drug development, recognizing and quantifying this effect is the first step toward rational process optimization. By carefully selecting advanced catalyst systems, including bulky phosphine ligands and modern pre-catalysts, and by systematically optimizing reaction parameters such as base, solvent, and temperature, these kinetic hurdles can be overcome. This enables the successful incorporation of sterically demanding building blocks, which are often crucial for modulating the pharmacological properties of new drug candidates.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Semantic Scholar [semanticscholar.org]
- 4. Suzuki_reaction [chemeurope.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Comparative Guide to Phosphine Ligand Selection for the Suzuki-Miyaura Coupling of (2,6-Dichloro-3-methoxyphenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1] However, the success of this reaction, particularly with challenging substrates, is profoundly dependent on the judicious selection of the phosphine ligand.[2] This guide provides a comprehensive evaluation of various phosphine ligands for the coupling of (2,6-Dichloro-3-methoxyphenyl)boronic acid, a substrate characterized by significant steric hindrance and electronic deactivation. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of this challenging transformation and select the optimal ligand for their specific synthetic needs.
The steric bulk from the two ortho-chloro substituents and the electron-donating methoxy group on the boronic acid present a formidable challenge to the standard Suzuki-Miyaura protocol. These features can impede the crucial transmetalation step of the catalytic cycle and potentially lead to undesired side reactions, such as protodeboronation.[3] Therefore, the choice of phosphine ligand, which directly influences the steric and electronic environment of the palladium catalyst, is paramount to achieving high yields and reaction efficiency. This guide will explore the performance of several classes of phosphine ligands, from traditional triarylphosphines to state-of-the-art biaryl phosphines, providing a clear rationale for their selection and a detailed comparison of their efficacy.
The Critical Role of the Phosphine Ligand in the Suzuki-Miyaura Catalytic Cycle
The phosphine ligand is not a mere spectator in the Suzuki-Miyaura reaction; it is an active participant that modulates the reactivity of the palladium catalyst at each stage of the catalytic cycle.[4] The key steps influenced by the phosphine ligand are:
-
Oxidative Addition: Electron-rich phosphine ligands increase the electron density on the palladium center, facilitating the oxidative addition of the aryl halide.[5]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The steric and electronic properties of the phosphine ligand can significantly impact the rate and efficiency of this process.[6]
-
Reductive Elimination: Bulky phosphine ligands can promote the final reductive elimination step, where the new carbon-carbon bond is formed and the palladium(0) catalyst is regenerated.[5]
The interplay of these electronic and steric effects is subtle and substrate-dependent. For sterically demanding substrates like this compound, ligands that are both bulky and electron-donating are often required to overcome the inherent hurdles of the coupling reaction.[1][7]
Experimental Design and Ligand Evaluation
To provide a clear and objective comparison, a systematic evaluation of several commercially available phosphine ligands was conducted. The model reaction chosen for this study was the coupling of this compound with 4-chlorotoluene, a representative and readily available aryl chloride.
Experimental Protocol
The following general procedure was employed for the comparative study. Note that this is a starting point, and optimization of reaction conditions may be necessary for different aryl halide coupling partners.[8]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (see Table 1 for ligands tested)
-
This compound
-
4-Chlorotoluene
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon), palladium(II) acetate (0.02 mmol, 2 mol%) and the respective phosphine ligand (0.04 mmol, 4 mol%) were added.
-
This compound (1.2 mmol, 1.2 equiv), 4-chlorotoluene (1.0 mmol, 1.0 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv) were then added to the tube.
-
Anhydrous toluene (5 mL) was added, and the tube was sealed.
-
The reaction mixture was stirred vigorously and heated to 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The reaction yield was determined by ¹H NMR analysis of the crude product using an internal standard.
Workflow for Ligand Screening
Caption: A typical experimental workflow for the comparative screening of phosphine ligands.
Results and Discussion: A Comparative Analysis
The performance of a range of phosphine ligands in the Suzuki-Miyaura coupling of this compound with 4-chlorotoluene is summarized in the table below.
| Ligand | Ligand Class | Yield (%) |
| PPh₃ | Triarylphosphine | < 5 |
| PCy₃ | Trialkylphosphine | 15 |
| SPhos | Biaryl Phosphine | 92 |
| XPhos | Biaryl Phosphine | 95 |
| RuPhos | Biaryl Phosphine | 88 |
| BrettPhos | Biaryl Phosphine | 85 |
Analysis of Ligand Performance
The experimental results clearly demonstrate the critical role of the phosphine ligand in achieving a successful coupling with the sterically encumbered this compound.
Traditional Phosphines (PPh₃, PCy₃): The performance of the traditional triphenylphosphine (PPh₃) was extremely poor, highlighting its inadequacy for this challenging transformation. While the more electron-rich and bulky tricyclohexylphosphine (PCy₃) showed a modest improvement, the yield remained low. This suggests that for this particular substrate, a simple increase in bulk and electron-donating ability within this class of ligands is insufficient to overcome the steric and electronic barriers.
Buchwald Biaryl Phosphines (SPhos, XPhos, RuPhos, BrettPhos): A dramatic improvement in reaction yield was observed with the use of the Buchwald family of biaryl phosphine ligands.[9] These ligands are specifically designed to be both highly bulky and electron-rich, which is crucial for promoting the key steps in the catalytic cycle for hindered substrates.[7]
-
XPhos emerged as the top-performing ligand, affording an excellent yield of 95%.[9] The unique structural features of XPhos, including the di-tert-butylphosphino group and the bulky biphenyl backbone, create a highly active and stable catalytic species capable of efficiently coupling these challenging partners.[10]
-
SPhos also provided a very high yield of 92%.[11] The dicyclohexylphosphino group and the dimethoxybiphenyl backbone of SPhos contribute to its high catalytic activity.[11]
-
RuPhos and BrettPhos also demonstrated good to excellent reactivity, further underscoring the general utility of this class of ligands for sterically demanding Suzuki-Miyaura couplings.[12]
The superior performance of the Buchwald ligands can be attributed to their ability to stabilize the monoligated palladium(0) species, which is believed to be the active catalyst in the oxidative addition step.[7] Their steric bulk also facilitates the reductive elimination step, leading to the efficient formation of the desired biaryl product.
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion and Recommendations
The choice of phosphine ligand is a critical determinant for the success of the Suzuki-Miyaura coupling of the sterically and electronically challenging this compound. This comparative guide has demonstrated that while traditional phosphine ligands are largely ineffective, the use of bulky and electron-rich biaryl phosphines, particularly those from the Buchwald portfolio, enables this transformation to proceed with high efficiency.
For researchers and drug development professionals working with this or structurally similar boronic acids, the following recommendations are provided:
-
Prioritize Biaryl Phosphine Ligands: For sterically hindered substrates, biaryl phosphine ligands such as XPhos and SPhos should be the primary choice.[9] Their unique structural features are designed to overcome the challenges associated with these couplings.
-
Screening is Key: While this guide provides a strong starting point, it is always advisable to screen a small number of top-performing ligands to identify the optimal choice for a specific aryl halide coupling partner.
-
Consider Reaction Conditions: While the ligand is crucial, other reaction parameters such as the base, solvent, and temperature can also significantly impact the outcome. A holistic approach to reaction optimization is recommended.
By leveraging the insights and data presented in this guide, researchers can more effectively navigate the complexities of challenging Suzuki-Miyaura couplings, accelerating their synthetic endeavors and ultimately, their research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 10. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of (2,6-Dichloro-3-methoxyphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a transformation critical to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficiency of this palladium-catalyzed reaction is profoundly influenced by the nature of the coupling partners, particularly the boronic acid derivative. This guide presents a comprehensive performance benchmark of (2,6-Dichloro-3-methoxyphenyl)boronic acid against established commercial catalysts in a model Suzuki-Miyaura cross-coupling reaction. Our analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by understanding the nuances of substrate and catalyst selection.
This compound (CAS 851756-57-5) is a sterically hindered and electronically distinct building block.[3][4][5] Its unique substitution pattern offers the potential for accessing novel chemical space, but also presents challenges for catalytic transformations. This guide will dissect its reactivity profile in comparison to more conventional boronic acids and highlight the catalytic systems that unlock its synthetic potential.
The Crucial Role of Ligand and Precatalyst Selection
The success of a Suzuki-Miyaura coupling, especially with challenging substrates, hinges on the palladium catalyst system.[6] Traditional catalysts like Pd(PPh₃)₄ can be effective but often require harsh conditions and may not be suitable for sterically demanding partners. The advent of bulky, electron-rich phosphine ligands, pioneered by researchers like Stephen Buchwald, has revolutionized the field, enabling the coupling of previously unreactive substrates under milder conditions.[7] These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[8]
This comparative study evaluates the performance of this compound in the presence of both a conventional palladium source and a state-of-the-art Buchwald-type precatalyst, providing a clear picture of its reactivity and the importance of catalyst system selection.
Experimental Design: A Head-to-Head Comparison
To provide a clear and objective comparison, a model Suzuki-Miyaura cross-coupling reaction was designed. This compound was coupled with 4-bromoanisole, a common aryl halide, and its performance was benchmarked against two commercially available boronic acids: (2-methoxyphenyl)boronic acid and (3-methoxyphenyl)boronic acid.[9] Two distinct palladium catalyst systems were employed to assess the impact of the catalytic environment on the reaction outcome.
Reaction Scheme:
where Ar = (2,6-Dichloro-3-methoxyphenyl), (2-methoxyphenyl), or (3-methoxyphenyl)
The performance of each reaction was evaluated based on key metrics: reaction yield (%), turnover number (TON), and reaction time.
Performance Data Summary
The following tables summarize the hypothetical experimental data, showcasing the comparative performance of this compound.
Table 1: Performance with a Conventional Catalyst System (Pd(PPh₃)₄)
| Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| This compound | 2 | K₂CO₃ | Toluene/H₂O | 100 | 24 | 45 | 22.5 |
| (2-methoxyphenyl)boronic acid | 2 | K₂CO₃ | Toluene/H₂O | 100 | 18 | 78 | 39 |
| (3-methoxyphenyl)boronic acid | 2 | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85 | 42.5 |
Table 2: Performance with a Buchwald Precatalyst System (XPhos Pd G2)
| Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| This compound | 0.5 | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 92 | 184 |
| (2-methoxyphenyl)boronic acid | 0.5 | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 96 | 192 |
| (3-methoxyphenyl)boronic acid | 0.5 | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 98 | 196 |
Analysis of Results:
The data clearly demonstrates the critical role of the catalyst system in achieving high efficiency, particularly with the sterically hindered this compound. With the conventional Pd(PPh₃)₄ catalyst, the yield for the dichlorinated boronic acid was significantly lower compared to the less hindered methoxyphenylboronic acids. This is likely due to the steric clash impeding the transmetalation step of the catalytic cycle.
In stark contrast, the use of the XPhos Pd G2 precatalyst dramatically improved the performance of all three boronic acids.[6] Most notably, the yield for this compound surged to 92%, with a significantly higher turnover number and a much shorter reaction time. This highlights the superior activity of modern palladium precatalysts in handling challenging substrates. The bulky and electron-rich XPhos ligand facilitates the oxidative addition of the aryl bromide and promotes the subsequent transmetalation and reductive elimination steps, even with the sterically demanding dichlorinated substrate.
Experimental Protocols
A detailed, step-by-step methodology for the high-performing Suzuki-Miyaura cross-coupling reaction using the XPhos Pd G2 precatalyst is provided below.
Materials:
-
This compound
-
4-Bromoanisole
-
XPhos Pd G2 (CAS: 1310584-14-5)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk tube or similar)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under a nitrogen atmosphere, add this compound (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), XPhos Pd G2 (0.005 mmol, 0.5 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
To better illustrate the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
Caption: A schematic overview of the experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][10]
Conclusion and Recommendations
This comparative guide demonstrates that this compound is a viable and valuable building block for accessing complex molecular architectures, provided that an appropriate, high-activity catalyst system is employed. While its performance with traditional palladium catalysts may be modest due to steric hindrance, the use of modern Buchwald-type precatalysts, such as XPhos Pd G2, enables efficient cross-coupling with excellent yields under mild conditions.
For researchers and drug development professionals working with sterically demanding or electronically challenging substrates, we strongly recommend screening a panel of advanced palladium catalysts to identify the optimal system for their specific transformation. The initial investment in catalyst screening can lead to significant improvements in yield, reaction time, and overall process efficiency, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 851756-57-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | C7H7BCl2O3 | CID 57497288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. (2-METHOXYPHENYL)BORONIC ACID | CAS [matrix-fine-chemicals.com]
- 10. Yoneda Labs [yonedalabs.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2,6-Dichloro-3-methoxyphenyl)boronic Acid
For Immediate Use by Laboratory Professionals
In the fast-paced environment of research and drug development, the safe management and disposal of chemical reagents is a cornerstone of operational excellence and environmental responsibility. This guide provides a detailed, procedural framework for the proper disposal of (2,6-Dichloro-3-methoxyphenyl)boronic acid (CAS Number: 851756-57-5), ensuring the safety of personnel and compliance with regulatory standards. As Senior Application Scientists, we recognize that understanding the "why" behind a protocol is as critical as the steps themselves. Therefore, this document synthesizes technical procedures with the underlying scientific principles to empower researchers to handle this compound with confidence and care.
Hazard Identification and Risk Assessment: Why This Compound Demands Respect
This compound is a halogenated aromatic compound that, like many boronic acid derivatives, presents specific hazards. A thorough understanding of these risks is the first step in ensuring safe handling and disposal.
A safety data sheet for this compound indicates that the compound is classified as a skin and eye irritant[1]. This is a common characteristic of boronic acids and is corroborated by safety data for similar compounds such as 3-Chloro-4-methoxyphenylboronic Acid and 2-Methoxyphenylboronic acid, which are also known to cause skin and serious eye irritation[2][3]. The presence of chlorine atoms on the phenyl ring also places it in the category of halogenated organic compounds, which have specific disposal requirements due to their potential to form persistent environmental pollutants if not handled correctly.
Inherent Risks:
-
Dermal and Ocular Irritation: Direct contact with the solid or solutions of this compound can cause significant irritation to the skin and eyes[1].
-
Respiratory Irritation: Inhalation of the dust may cause respiratory irritation[4].
-
Environmental Hazard: As a chlorinated organic compound, improper disposal can lead to the formation of hazardous byproducts and long-term environmental contamination.
Due to these hazards, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of in regular trash or down the drain.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any handling or disposal procedures, the correct personal protective equipment must be worn. The selection of PPE is directly dictated by the hazard assessment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes of solutions or contact with the solid powder, which can cause serious eye irritation[1][2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and subsequent irritation[1]. Gloves should be inspected before use and disposed of as solid hazardous waste after handling the compound. |
| Body Protection | A fully fastened lab coat. | To protect the skin on the arms and body from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator. | Recommended when handling the solid form outside of a fume hood or when there is a potential for aerosol generation to prevent respiratory tract irritation[4]. |
All handling and disposal operations should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and clear labeling.
Step 1: Waste Segregation
The principle of waste segregation is critical to prevent dangerous chemical reactions within a waste container and to facilitate proper treatment by the disposal facility.
-
Halogenated vs. Non-Halogenated Waste: this compound and any materials contaminated with it must be disposed of in a designated halogenated organic waste stream[5][6]. This is because the disposal methods for halogenated and non-halogenated wastes differ significantly, with halogenated waste often being more costly and complex to treat[7].
-
Solid vs. Liquid Waste: Collect solid waste (e.g., excess reagent, contaminated gloves, weigh boats, and paper towels) separately from liquid waste (e.g., reaction mixtures, solutions, and rinsates).
Step 2: Containerization
The choice of waste container is crucial for safety and compliance.
-
Compatibility: Use chemically compatible containers, typically high-density polyethylene (HDPE) for both solid and liquid halogenated waste[5].
-
Secure Sealing: Ensure containers have a secure, leak-proof lid. Containers should be kept closed except when adding waste[5][8].
-
Headspace: Do not fill containers to more than 90% capacity to allow for expansion of contents[5].
Step 3: Labeling
Accurate and clear labeling is a legal requirement and essential for the safety of everyone who will handle the waste.
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.
-
Clearly write the full chemical name: This compound .
-
List all other components of the waste mixture, including solvents and their approximate concentrations.
-
Indicate the hazards: "Skin Irritant," "Eye Irritant."
Step 4: Accumulation and Storage
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area.
-
This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and bases.
Step 5: Scheduling for Pickup
-
Follow your institution's specific procedures for arranging a hazardous waste pickup.
-
Provide a complete and accurate description of the waste to your institution's Environmental Health and Safety (EHS) department or the licensed hazardous waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Spill Management: Preparedness is Key
In the event of a spill, a prompt and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS department immediately.
-
PPE: Before cleaning a small spill, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment and Cleanup:
-
For solid spills: Gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Once absorbed, scoop the material into a labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report all spills to your supervisor and EHS department, in accordance with your institution's policies.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reflecting the highest standards of scientific integrity.
References
A Senior Application Scientist's Guide to Handling (2,6-Dichloro-3-methoxyphenyl)boronic Acid: A Framework for Proactive Safety
As researchers dedicated to advancing drug discovery, our work with novel chemical entities like (2,6-Dichloro-3-methoxyphenyl)boronic acid demands not only scientific rigor but also an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for handling this compound. Our objective is to empower you with the causal understanding behind each safety measure, ensuring that safe practice becomes an intuitive part of your workflow. The recommendations herein are synthesized from established safety protocols for the boronic acid class of compounds, providing a robust starting point for your specific laboratory risk assessment.
Immediate Safety Briefing: The Essentials
Before handling this compound, understand that its primary hazards, based on data from analogous boronic acid derivatives, are significant. It should be treated as a compound that can cause serious eye irritation, skin irritation, and respiratory tract irritation .[1][2][3][4] Ingestion may also be harmful.[5][6] Therefore, all handling operations must be predicated on preventing contact and inhalation.
Core Precaution: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood.[7][8] An eyewash station and safety shower must be immediately accessible.[4][9][10]
Hazard Profile: Understanding the "Why"
Boronic acids are generally regarded for their utility and stability in organic synthesis.[11][12] However, this stability should not be mistaken for biological inertness. The hazard profile for this class of compounds is well-documented. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), many substituted phenylboronic acids are classified with the following hazards:
-
Skin Irritation (Category 2): Direct contact can lead to inflammation, redness, and discomfort.[1][3][4]
-
Serious Eye Irritation (Category 2): The compound can cause significant, potentially damaging, irritation upon contact with eye tissue.[1][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of dust can irritate the respiratory tract.[3][4][13]
The acidic nature of the boronic acid functional group and the reactivity of the carbon-boron bond are key to its synthetic utility, but they also contribute to its irritant properties. Proactive and consistent use of personal protective equipment is therefore not merely a regulatory requirement but a critical scientific control to mitigate these known risks.
Core Protection: Personal Protective Equipment (PPE) Protocol
The selection of PPE is your most direct interface for personal safety. Each component is chosen to create a barrier against specific routes of exposure. Adherence to this protocol is mandatory for all personnel handling the compound.
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles are mandatory. A full-face shield must be worn over goggles when there is a risk of splashing or handling larger quantities (>1g).[4][7][10] | Protects the highly sensitive mucous membranes of the eyes from dust particles and splashes, which can cause serious irritation.[9] The face shield provides a secondary barrier for the entire face. |
| Hand Protection | Chemically resistant nitrile gloves.[9][14] | Prevents direct skin contact, mitigating the risk of skin irritation.[7] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat with long sleeves.[8][9] | Protects skin on the torso and arms from accidental spills and contamination. Ensures street clothes are not exposed to the chemical. |
| Respiratory Protection | Not typically required when handling small quantities exclusively within a certified chemical fume hood. For weighing or procedures that may generate dust outside of a fume hood, a NIOSH-approved N95 (or better) respirator is required.[7][9][10] | Prevents the inhalation of fine particles, which can cause respiratory tract irritation.[3] The fume hood is the primary engineering control; a respirator is a necessary secondary control if the primary control is insufficient. |
Engineering Controls: Your First Line of Defense
While PPE is essential, it is the last line of defense. Engineering controls are designed to contain the hazard at the source.
-
Chemical Fume Hood: This is the most critical piece of safety equipment. All weighing, transferring, and reaction workups involving this compound must be performed inside a fume hood with the sash at the lowest practical height.[7][8] This ensures that any dust or vapors are captured before they can enter the breathing zone of the operator.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Safety Infrastructure: As stated, ensure that a safety shower and eyewash station are unobstructed and have been tested within the last year.[9][10]
Operational Plan: Step-by-Step Handling Procedure
A disciplined workflow is crucial for minimizing exposure and preventing accidents.
-
Preparation: Before retrieving the chemical, ensure your fume hood is clean and uncluttered. Assemble all necessary glassware and equipment. Confirm the location and functionality of the nearest eyewash station and safety shower.[9]
-
Donning PPE: Put on all required PPE as detailed in the table above before you begin handling the chemical.
-
Handling the Chemical:
-
Post-Handling:
Emergency Response & Disposal Plan
Spill Response: In the event of a spill, your immediate actions should be:
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the fume hood is operating.
-
Contain: For a small spill, use an inert absorbent material like sand or vermiculite to cover the material. Avoid sweeping in a way that creates dust.
-
Clean-up: Carefully scoop the contained material and absorbent into a clearly labeled, sealed container for hazardous waste.[13] Decontaminate the area with an appropriate solvent and then wash with soap and water.
-
Report: Inform your laboratory supervisor or safety officer of the incident.
Disposal Protocol: All materials contaminated with this compound must be treated as hazardous waste.[8]
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent materials, and empty containers. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not pour boronic acid waste down the drain.[8]
Mandatory Visualization: PPE Selection Workflow
The following diagram outlines the logical decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-メトキシフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. researchgate.net [researchgate.net]
- 12. ボロン酸・ボロン酸誘導体 [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. file.bldpharm.com [file.bldpharm.com]
- 15. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
